Dbco-amine tfa
Description
The exact mass of the compound this compound is 390.11912689 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O.C2HF3O2/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20;3-2(4,5)1(6)7/h1-8H,11-13,19H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQWCTLOLOBAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of DBCO-Amine TFA in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the precise and stable linking of molecules is paramount. Among the arsenal of chemical tools available, copper-free click chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful strategy. At the heart of many SPAAC reactions is the dibenzocyclooctyne (DBCO) moiety. This technical guide provides an in-depth exploration of DBCO-amine TFA, a key heterobifunctional linker, and its applications in bioconjugation for research, diagnostics, and therapeutic development.
Core Principles of DBCO-Amine in Bioconjugation
DBCO-amine is a molecule featuring two key functional groups: a DBCO ring and a primary amine. The trifluoroacetic acid (TFA) salt is a common form resulting from purification processes.
-
The DBCO Moiety: The dibenzocyclooctyne group is a strained alkyne. This inherent ring strain is the driving force behind its high reactivity towards azides in the absence of a cytotoxic copper catalyst.[1][2] This reaction, known as SPAAC, is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes.[3]
-
The Amine Group: The primary amine serves as a versatile handle for conjugation. It can readily react with molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[4] This allows for the covalent attachment of the DBCO group to a wide range of biomolecules, including proteins, peptides, and antibodies.
The combination of these two functionalities in DBCO-amine makes it an ideal linker for a two-step bioconjugation strategy. First, the DBCO moiety is introduced into one molecule via its amine group. Subsequently, this DBCO-functionalized molecule can be "clicked" to a second molecule bearing an azide group.
Quantitative Data on DBCO-Azide Bioconjugation
The efficiency and kinetics of the DBCO-azide reaction are critical for its successful application. The following tables summarize key quantitative data from the literature.
Table 1: Second-Order Rate Constants for DBCO-Azide SPAAC Reactions
| Reactants | Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DBCO-functionalized peptide & Azide | HBS buffer, pH 7.4, 25°C | 0.34 | [5] |
| Sulfo-DBCO-amine & 3-azido-L-alanine | PBS, pH 7, 25°C | 0.32 | |
| Sulfo-DBCO-amine & 1-azido-1-deoxy-β-D-glucopyranoside | PBS, pH 7, 25°C | 0.85 | |
| Sulfo-DBCO-amine & 3-azido-L-alanine | HEPES, pH 7, 25°C | 0.55 | |
| Sulfo-DBCO-amine & 1-azido-1-deoxy-β-D-glucopyranoside | HEPES, pH 7, 25°C | 1.22 | |
| DBCO-modified antibody & Azide | - | ~0.1 |
Table 2: Reaction Yields and Stability of DBCO-Bioconjugates
| Parameter | Observation | Conditions | Reference |
| Reaction Yield | Near quantitative | Optimized conditions | |
| Highest conjugation yield with 5-10 molar excess of DBCO-NHS per antibody | Antibody conjugation | ||
| Stability | DBCO-modified IgG loses 3-5% reactivity | 4 weeks at 4°C or -20°C | |
| 36% degradation of DBCO groups | 24 hours in intracellular environment | ||
| DBCO-functionalized antibody stable for up to a month | -20°C |
Experimental Protocols
General Protocol for Protein Labeling with DBCO-NHS Ester
This protocol describes the labeling of a protein with a DBCO moiety using a commercially available DBCO-NHS ester. DBCO-amine can be used in a similar fashion after conversion to an NHS ester or by coupling to a carboxylated protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, exchange the buffer using a desalting column or dialysis.
-
Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 20%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of DBCO molecules per protein, by measuring the absorbance of the conjugate at 280 nm (for protein) and ~309 nm (for DBCO).
Protocol for SPAAC Reaction: Conjugation of a DBCO-labeled Protein to an Azide-modified Molecule
Materials:
-
DBCO-labeled protein (from section 3.1)
-
Azide-modified molecule (e.g., azide-fluorophore, azide-drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-labeled protein with a 1.5- to 3-fold molar excess of the azide-modified molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reactions are generally more efficient at higher concentrations.
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the final conjugate using methods such as SDS-PAGE to confirm the increase in molecular weight and other relevant analytical techniques to verify the conjugation.
Visualizing Workflows and Pathways
Experimental Workflow for Protein Bioconjugation
Caption: General workflow for bioconjugation using DBCO-amine chemistry.
Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Payload Release
Caption: Mechanism of action for an antibody-drug conjugate (ADC).
Conclusion
This compound is a versatile and powerful tool in the field of bioconjugation. Its ability to participate in highly efficient and bioorthogonal SPAAC reactions makes it invaluable for a wide range of applications, from fundamental biological research to the development of targeted therapeutics like ADCs. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of DBCO-amine chemistry in their work. As the demand for precisely engineered biomolecules continues to grow, the importance of reliable and efficient bioconjugation strategies, such as those enabled by DBCO-amine, will only increase.
References
- 1. interchim.fr [interchim.fr]
- 2. broadpharm.com [broadpharm.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
mechanism of Dbco-amine in copper-free click chemistry
An In-depth Technical Guide on the Mechanism of DBCO-Amine in Copper-Free Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dibenzocyclooctyne (DBCO) reagents have become indispensable tools in bioconjugation and drug development, primarily due to their participation in copper-free click chemistry. This reaction, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the rapid and specific formation of a stable triazole linkage between a DBCO-functionalized molecule and an azide-functionalized partner. The reaction's bioorthogonality—its ability to proceed within complex biological systems without interfering with native biochemical processes—makes it exceptionally valuable for in vitro and in vivo applications.[][2][3][4] DBCO-amine, specifically, is a versatile reagent featuring both the strained alkyne for click chemistry and a primary amine for initial conjugation to biomolecules, surfaces, or small molecules.[5] This guide provides a detailed exploration of the core mechanism of DBCO-amine in SPAAC, presents quantitative kinetic data, outlines detailed experimental protocols, and illustrates key processes through diagrams.
Core Principles and Mechanism
The reactivity of DBCO in copper-free click chemistry is driven by the significant ring strain inherent in the eight-membered cyclooctyne ring. This strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide, enabling the reaction to proceed spontaneously and efficiently at ambient temperatures and in aqueous environments without the need for a cytotoxic copper(I) catalyst.
The Dual Role of DBCO-Amine
DBCO-amine (CAS 1255942-06-3) is characterized by two primary functional groups: the dibenzocyclooctyne (DBCO) moiety and a primary amine. This dual functionality allows for a two-stage bioconjugation strategy:
-
Amine Functionalization: The primary amine provides a versatile handle for covalently attaching the DBCO group to a molecule of interest. It readily reacts with molecules containing carboxylic acids or their activated derivatives, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This initial step is fundamental for creating DBCO-labeled proteins, antibodies, or other biomolecules.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Once the DBCO moiety is attached, its strained alkyne is available to react with any azide-functionalized molecule. This click reaction is highly specific and forms a stable triazole linkage, completing the conjugation.
The bioorthogonal nature of this process is a key advantage; the DBCO group is inert to most functional groups found in biological systems, ensuring that the click reaction occurs exclusively with the intended azide partner.
Quantitative Data: Reaction Kinetics
The rate of the SPAAC reaction is a critical parameter for designing experiments. The reaction follows second-order kinetics and is influenced by factors such as buffer composition, pH, and temperature. The data below is summarized from a study investigating the kinetics of sulfo DBCO-amine with model azide compounds.
| Buffer (pH 7.0, 37°C) | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| PBS | 1-azido-1-deoxy-β-D-glucopyranoside | 0.85 | |
| PBS | 3-azido-L-alanine | 0.32 | |
| HEPES | 1-azido-1-deoxy-β-D-glucopyranoside | 1.22 | |
| HEPES | 3-azido-L-alanine | 0.55 | |
| DMEM Medium | 1-azido-1-deoxy-β-D-glucopyranoside | 0.97 | |
| DMEM Medium | 3-azido-L-alanine | 0.59 | |
| RPMI Medium | 1-azido-1-deoxy-β-D-glucopyranoside | 0.77 | |
| RPMI Medium | 3-azido-L-alanine | 0.27 |
Key Observations:
-
Buffer Effects: Reaction rates are significantly influenced by the buffer system, with HEPES (pH 7) generally yielding higher rate constants than PBS (pH 7).
-
pH Influence: Higher pH values (from 5 to 10) generally increase reaction rates, except in HEPES buffer.
-
Azide Structure: The electronic properties of the azide partner affect kinetics; for instance, the more electron-donating 1-azido-1-deoxy-β-D-glucopyranoside reacted faster than 3-azido-L-alanine.
-
PEG Linkers: The inclusion of a PEG linker between the DBCO moiety and a larger molecule (e.g., an antibody) can enhance reaction rates by 31 ± 16%, likely by reducing steric hindrance and improving solubility.
Experimental Protocols
The following protocols provide detailed methodologies for the common applications of DBCO-based reagents in bioconjugation.
Protocol 1: General Protein Labeling with DBCO-NHS Ester
This protocol describes the initial step of labeling a protein with a DBCO moiety using an amine-reactive DBCO-NHS ester.
Materials:
-
Protein (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester).
-
Anhydrous DMSO.
-
Quenching solution (e.g., 1 M Tris-HCl or 100 mM glycine, pH 8.0).
-
Spin desalting columns or dialysis equipment for purification.
Procedure:
-
Prepare Protein: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Prepare DBCO Reagent: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution. Ensure the final concentration of DMSO is below 20% to maintain protein stability.
-
Incubation: Incubate the reaction for 60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quench Reaction (Optional): Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching reagents using a spin desalting column or through dialysis against an appropriate buffer (e.g., PBS).
-
Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for DBCO).
Protocol 2: DBCO-Azide Click Conjugation
This protocol outlines the SPAAC reaction between a DBCO-labeled protein (from Protocol 1) and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled protein.
-
Azide-functionalized molecule (e.g., small molecule, peptide, or oligonucleotide).
-
Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the DBCO-labeled protein with the azide-functionalized molecule. A 1.5- to 10-fold molar excess of the azide component is typically recommended to ensure complete conjugation to the DBCO sites.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Reaction times may vary depending on reactant concentrations and intrinsic reactivity.
-
Purification: Purify the final conjugate to remove any excess azide-functionalized molecule. The appropriate method depends on the nature of the conjugate and reactants (e.g., size-exclusion chromatography, HPLC, or dialysis).
-
Validation: Validate the formation of the conjugate using appropriate analytical techniques. For protein conjugates, SDS-PAGE can be used to observe a shift in molecular weight compared to the unconjugated protein.
Mandatory Visualizations
Conclusion
DBCO-amine and its derivatives are powerful reagents that facilitate robust and specific bioconjugation through copper-free click chemistry. The mechanism, driven by the inherent ring strain of the DBCO moiety, allows for efficient and bioorthogonal ligation to azide-containing molecules under mild, biologically compatible conditions. Understanding the dual-functional nature of DBCO-amine, the kinetics of the SPAAC reaction, and the established experimental protocols is crucial for researchers in drug development and chemical biology to fully leverage this technology for creating precisely engineered biomolecular constructs.
References
An In-depth Technical Guide to the Safety and Handling of Dbco-amine TFA
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling guidelines for Dbco-amine TFA (Dibenzocyclooctyne-amine trifluoroacetic acid salt), a key reagent in copper-free click chemistry. The information compiled herein is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer, which should always be consulted prior to handling this chemical.
Introduction to this compound
This compound is a bifunctional molecule featuring a dibenzocyclooctyne (DBCO) group and a primary amine. The strained alkyne of the DBCO moiety allows for rapid and specific reaction with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3][4] This reaction is notable for its bioorthogonality, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[1] The primary amine provides a versatile handle for conjugation to molecules containing activated esters (like NHS esters), carboxylic acids, or other amine-reactive functional groups. The trifluoroacetic acid (TFA) salt form enhances the solubility and stability of the compound.
Hazard Identification and Safety Precautions
While a specific, comprehensive toxicological profile for this compound is not widely available, a hazard assessment can be made based on its constituent functional groups: the amine, the DBCO core, and the trifluoroacetate counter-ion.
General Hazards:
-
Amine Group: Organic amines can be corrosive and irritants to the skin, eyes, and respiratory tract.
-
Trifluoroacetic Acid (TFA) Salt: TFA is a strong acid and is corrosive. While the salt form is less aggressive, it can still pose hazards and may release TFA under certain conditions. Care should be taken to avoid inhalation of dust or contact with skin and eyes.
-
Reactivity: The DBCO group is highly strained to facilitate the click reaction and may be sensitive to strong acids and certain oxidizing agents.
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is critical when handling this compound. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Skin Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.
Quantitative Data Summary
Quantitative toxicological and safety data for this compound is not extensively published. The following table summarizes available physical and chemical properties.
| Property | Value |
| Chemical Name | 3-amino-1-{2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}propan-1-one; trifluoroacetic acid |
| Molecular Formula | C₂₀H₁₇F₃N₂O₃ |
| CAS Number | 2007915-94-6 |
| Appearance | Solid |
| Storage Temperature | Recommended storage at -20°C for long-term stability. May be shipped at ambient temperature. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
Note: This data is compiled from various supplier sources and should be confirmed with the specific product's documentation.
Experimental Protocols: Handling and Disposal
4.1. General Handling Protocol
-
Preparation: Before handling, ensure that the work area (preferably a chemical fume hood) is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing: To minimize inhalation of dust, weigh the solid compound in a fume hood. Use appropriate tools (e.g., anti-static spatula) to handle the powder.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. If diluting, always add acid to water (or buffer), never the other way around, though this is less critical for the salt form.
-
Post-Handling: After use, ensure the container is tightly sealed. Clean the work area thoroughly. Wash hands and any exposed skin with soap and water.
4.2. Storage Protocol
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, -20°C is recommended to maintain the integrity of the DBCO group.
-
Keep away from incompatible substances such as strong acids, bases, and oxidizing agents.
4.3. Spill and Emergency Procedures
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed container for disposal. Clean the area with an appropriate solvent.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department.
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
4.4. Disposal Protocol
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of down the drain or in general waste. Contaminated consumables (e.g., pipette tips) should also be treated as hazardous waste.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows for handling this compound and its application in copper-free click chemistry.
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
Caption: The general signaling pathway for a copper-free click chemistry reaction involving a DBCO-containing molecule.
References
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] This powerful ligation technique enables the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[2] At its core, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, which forms a stable triazole linkage.
The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH without the need for a cytotoxic copper catalyst, which is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The bioorthogonal nature of SPAAC arises from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids.
The Engine of the Reaction: A Comparative Analysis of Cyclooctynes
The choice of cyclooctyne is a critical determinant for the successful application of SPAAC, as it significantly impacts reaction kinetics, stability, and overall biocompatibility. A variety of strained cyclooctynes have been developed, each with unique properties. The efficacy of a cyclooctyne is primarily determined by its reaction rate with azides, quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Cyclooctyne | OCT | 2.4 x 10⁻³ | The first generation cyclooctyne developed for bioorthogonal chemistry. |
| Monofluorinated Cyclooctyne | MOFO | 4.3 x 10⁻³ | Introduction of fluorine atoms enhances reactivity over OCT. |
| Difluorinated Cyclooctyne | DIFO | 7.6 x 10⁻² | Increased fluorine substitution further accelerates the reaction rate. |
| Bicyclo[6.1.0]nonyne | BCN | 0.07 - 0.63 | A widely used cyclooctyne with a balance of reactivity and stability. |
| Dibenzocyclooctyne | DIBO | 0.057 - 0.17 | Fusing two aryl rings to the core increases ring strain and reactivity. |
| Dibenzocyclooctyne | DBCO | ~0.1 - 0.34 | Commercially available and commonly used due to its good kinetics and stability. |
| Biarylazacyclooctynone | BARAC | 0.96 | Exhibits exceptionally fast reaction kinetics. |
Visualizing the Core Reaction and Experimental Logic
To better understand the fundamental process and its application, the following diagrams illustrate the core SPAAC mechanism and a generalized experimental workflow.
References
An In-depth Technical Guide to the Reactivity of DBCO-Amine with Azide-Modified Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of Dibenzocyclooctyne-amine (DBCO-amine) with azide-modified molecules, a cornerstone of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This copper-free bioorthogonal reaction has become an indispensable tool in chemical biology, drug development, and materials science due to its high efficiency, specificity, and biocompatibility. This document details the core chemical principles, presents quantitative kinetic data, provides detailed experimental protocols for bioconjugation, and illustrates key workflows using Graphviz diagrams.
Core Principles of DBCO-Azide Reactivity
The reactivity between a DBCO moiety and an azide is a [3+2] cycloaddition reaction. The primary driving force for this reaction is the significant ring strain of the cyclooctyne ring within the DBCO molecule.[1] This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at or near room temperature without the need for a cytotoxic copper(I) catalyst.[1][2] This is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its use in living systems.[2]
The reaction is bioorthogonal, meaning the DBCO and azide groups are mutually reactive but remain inert to the vast majority of functional groups found in biological systems, ensuring highly specific conjugation.[1] The product of the reaction is a stable triazole linkage.
DBCO-amine itself is a heterobifunctional linker. The primary amine group provides a versatile handle for covalently attaching the DBCO moiety to a molecule of interest, typically through the formation of a stable amide bond with a carboxylic acid or an activated ester (e.g., N-hydroxysuccinimide [NHS] ester). Once conjugated, the DBCO-functionalized molecule is ready to react with an azide-modified partner.
Quantitative Data on DBCO-Azide Reactivity
The efficiency of the SPAAC reaction is quantified by its second-order rate constant (k₂), which is influenced by factors such as the specific structures of the DBCO and azide partners, solvent, pH, and temperature.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| Sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer (pH 7), 25-37°C | |
| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25-37°C | |
| DBCO-trastuzumab and 1-azido-1-deoxy-β-D-glucopyranoside | ~0.18 - 0.37 | PBS and HEPES buffers (pH 7), 25-37°C | |
| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature | |
| BCN and Phenyl Azide | 0.2 | CH₃CN:H₂O (3:1) | |
| DBCO and Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) |
Key Observations:
-
The reaction rates are significantly influenced by the buffer system, with HEPES generally yielding higher rates than PBS.
-
Higher pH values generally increase the reaction rate.
-
The structure of the azide can impact kinetics, with electron-donating groups on the azide potentially increasing the reaction rate.
-
Steric hindrance around the DBCO or azide can decrease the reaction rate. For instance, DBCO conjugated to a large protein like an antibody exhibits slower kinetics than the free sulfo-DBCO-amine. The inclusion of a PEG linker between the DBCO moiety and the protein can help to increase the reaction rate by reducing steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for Conjugating DBCO-Amine to a Carboxylated Protein using EDC/NHS Chemistry
This protocol describes the activation of a protein containing carboxyl groups (e.g., aspartic and glutamic acid residues) with EDC and NHS, followed by conjugation to DBCO-amine.
Materials:
-
Carboxylated Protein (Protein-COOH)
-
DBCO-amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of EDC in ultrapure water immediately before use.
-
Prepare a 20 mg/mL stock solution of NHS/Sulfo-NHS in ultrapure water or anhydrous DMSO immediately before use.
-
Dissolve DBCO-amine in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
-
Activation of Carboxylated Protein:
-
Dissolve the carboxylated protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Add EDC stock solution to the protein solution to a final concentration of 2-5 mM.
-
Immediately add NHS/Sulfo-NHS stock solution to a final concentration of 5-10 mM.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Purification of Activated Protein (Optional but Recommended):
-
To remove excess EDC and NHS, pass the reaction mixture through a spin desalting column equilibrated with Coupling Buffer. This step prevents the polymerization of DBCO-amine and other side reactions.
-
-
Conjugation with DBCO-Amine:
-
Immediately add the DBCO-amine solution to the activated (or purified activated) protein solution. A 10- to 20-fold molar excess of DBCO-amine over the protein is recommended as a starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction:
-
Add Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification of DBCO-labeled Protein:
-
Remove excess DBCO-amine and other small molecules by passing the reaction mixture through a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
The degree of DBCO labeling can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).
-
Protocol 2: SPAAC Reaction of a DBCO-Labeled Protein with an Azide-Modified Molecule
This protocol outlines the click chemistry reaction between the DBCO-labeled protein prepared in Protocol 1 and a molecule containing an azide group.
Materials:
-
DBCO-labeled Protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Azide-modified molecule (e.g., azide-functionalized small molecule, peptide, or oligonucleotide)
-
Anhydrous DMSO (if the azide-modified molecule is not water-soluble)
Procedure:
-
Reaction Setup:
-
If the azide-modified molecule is not water-soluble, dissolve it in a minimal amount of anhydrous DMSO.
-
Add the azide-modified molecule to the solution of the DBCO-labeled protein. A 2- to 10-fold molar excess of the azide-modified molecule over the DBCO-labeled protein is a common starting point. The final concentration of DMSO should ideally be kept below 20%.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle agitation. Reaction times can be extended for dilute samples or less reactive partners.
-
-
Purification of the Conjugate:
-
Purify the final conjugate to remove excess unreacted azide-modified molecule using an appropriate method based on the properties of the conjugate and the excess reactant (e.g., size exclusion chromatography, dialysis, or HPLC).
-
-
Validation:
-
Analyze the final conjugate using SDS-PAGE, which should show a band of higher molecular weight compared to the unconjugated DBCO-labeled protein. Further characterization can be performed using mass spectrometry.
-
Mandatory Visualizations
Caption: General workflow for DBCO-amine conjugation and subsequent SPAAC.
Caption: Metabolic glycoengineering workflow using an azido sugar and a DBCO probe.
Caption: Logical relationships in creating bioconjugates using DBCO-amine.
Applications in Drug Development
The unique attributes of DBCO-azide chemistry make it a powerful tool in drug development. A prominent application is the construction of Antibody-Drug Conjugates (ADCs). By linking a potent cytotoxic drug to a monoclonal antibody that targets a tumor-associated antigen, ADCs can selectively deliver the therapeutic payload to cancer cells, thereby enhancing efficacy and reducing off-target toxicity. DBCO-azide chemistry offers a robust and reliable method for creating this linkage.
Other significant applications include:
-
Development of imaging agents: Attaching imaging probes like fluorescent dyes or radioisotopes to targeting molecules for diagnostic purposes.
-
Creation of targeted drug delivery systems: Conjugating drugs to nanoparticles or other carriers functionalized with targeting ligands.
-
In vivo cell tracking: Labeling cells to monitor their distribution and fate in vivo.
Conclusion
DBCO-amine, in conjunction with azide-modified molecules, provides a versatile and powerful platform for the precise construction of complex bioconjugates. The copper-free SPAAC reaction is characterized by its high efficiency, specificity, and biocompatibility, making it an invaluable tool for researchers and professionals in drug development and various other scientific disciplines. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this essential bioorthogonal chemistry.
References
Navigating the Handling of Dbco-amine TFA: A Technical Guide to Storage and Stability
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical storage conditions and stability considerations for Dbco-amine trifluoroacetate (TFA). Ensuring the integrity of this reagent is paramount for its successful application in copper-free click chemistry, a cornerstone of modern bioconjugation and pharmaceutical development.
Executive Summary
Dbco-amine TFA is a key reagent for introducing the dibenzocyclooctyne (DBCO) moiety, enabling highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. However, the stability of the DBCO group, particularly in the presence of strong acids, and the overall integrity of the compound are critical factors that researchers must manage. This guide consolidates publicly available data on optimal storage conditions, highlights key stability liabilities, and provides a framework for experimental stability assessment.
Recommended Storage Conditions
Proper storage is the first line of defense in maintaining the quality and reactivity of this compound. Based on information from various suppliers, the following conditions are recommended.
| Parameter | Recommendation | Source(s) |
| Temperature (Long-term) | -20°C | [1] |
| Temperature (Short-term/Shipping) | Ambient Temperature | [1] |
| Alternative Long-term Storage | 4°C | |
| Light | Store in the dark. | [2] |
| Moisture | Desiccate; store away from moisture. | [2] |
| In Solvent | -80°C (for reconstituted reagents) | [3] |
Note: Always refer to the manufacturer's specific recommendations provided with the product.
Stability Profile of this compound
The stability of this compound is influenced by several factors, most notably the chemical environment. The trifluoroacetic acid (TFA) salt form can influence its handling and stability in solution.
Acid Sensitivity of the DBCO Moiety
A critical aspect of handling DBCO-containing compounds is their instability in strong acidic conditions. Research has demonstrated that the DBCO group undergoes an inactivating rearrangement, specifically a 5-endo-dig cycloisomerization, in the presence of high concentrations of trifluoroacetic acid (TFA). This is particularly relevant in applications such as solid-phase peptide synthesis (SPPS) where high TFA concentrations are often used for cleavage from the resin.
| Condition | Observation | Source(s) |
| High TFA Concentration (e.g., 95%) | Inactivating rearrangement of the DBCO group. | |
| Low TFA Concentration (<30%) | The DBCO group can withstand these conditions. |
This acid-catalyzed degradation leads to a loss of reactivity towards azides, rendering the reagent ineffective for its intended click chemistry reaction.
General Stability and Reactivity
While specific quantitative stability data for this compound is limited in publicly available literature, some insights can be drawn from studies on DBCO-conjugated biomolecules. For instance, a study on a DBCO-modified goat IgG antibody indicated a 3-5% loss of its reactivity towards azides over a period of four weeks when stored at either 4°C or -20°C. This suggests a gradual loss of reactivity even under recommended storage conditions.
Furthermore, it is crucial to avoid buffers containing azides during storage and handling of DBCO reagents, as this will lead to the consumption of the reactive DBCO group.
Experimental Protocols for Stability Assessment
For critical applications, it is advisable to perform in-house stability studies. The following outlines a general experimental workflow for assessing the stability of this compound.
Workflow for Stability Testing
Caption: A generalized workflow for assessing the stability of this compound.
Methodological Considerations
-
Purity Assessment: A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed to separate this compound from its potential degradants. The peak area of the parent compound can be monitored over time to quantify its degradation.
-
Identification of Degradants: Mass spectrometry (MS) coupled with HPLC can be used to identify the mass of any degradation products, which can help in elucidating the degradation pathway. The acid-catalyzed rearrangement product would be an expected species to monitor.
-
Functional Stability: The reactivity of the aged this compound samples should be assessed. This can be achieved by reacting the sample with a model azide-containing compound (e.g., a fluorescent azide) and quantifying the product formation, for example, by HPLC or fluorescence spectroscopy. This provides a direct measure of the reagent's ability to participate in the click reaction.
Logical Relationships in Handling and Stability
The following diagram illustrates the key relationships between storage conditions, potential stressors, and the resulting stability of this compound.
Caption: Factors influencing the stability of this compound.
Conclusion
The stability and proper storage of this compound are critical for the success of bioconjugation experiments. While the compound is generally stable under recommended conditions of low temperature, darkness, and desiccation, its susceptibility to strong acids is a significant liability that must be carefully managed. For applications requiring the highest degree of reproducibility and reliability, in-house stability testing is recommended. By adhering to the guidelines presented in this technical guide, researchers can maximize the performance and longevity of this important chemical tool.
References
A Technical Guide to DBCO-Amine TFA: Properties, Applications, and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-amine trifluoroacetate (TFA) salts, essential reagents in the field of bioconjugation and drug development. This document details their chemical properties, with a focus on molecular weight and formula, and provides in-depth experimental protocols for their application in copper-free click chemistry.
Core Concepts: DBCO-Amine in Bioconjugation
Dibenzocyclooctyne (DBCO) reagents are at the forefront of copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific covalent labeling of biomolecules. The key reaction, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), involves the rapid formation of a stable triazole linkage between a DBCO group and an azide-functionalized molecule. This reaction proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.
DBCO-amine serves as a critical building block in a two-step "tag-and-modify" strategy. The primary amine group on the DBCO-amine molecule allows for its initial conjugation to a biomolecule of interest, typically through the formation of a stable amide bond with a carboxylic acid or an activated ester (such as an N-hydroxysuccinimide [NHS] ester). Once the biomolecule is "tagged" with the DBCO moiety, it can be specifically "modified" by reacting it with a molecule containing a complementary azide group.
Physicochemical Properties of DBCO-Amine TFA Salts
The term "this compound salt" can refer to a variety of related compounds that differ by the presence and length of a polyethylene glycol (PEG) spacer between the DBCO and amine functional groups. The inclusion of a PEG spacer enhances the hydrophilicity and biocompatibility of the molecule. The table below summarizes the molecular formula and weight of several common this compound salt variants.
| Compound Name | Molecular Formula (as TFA salt) | Molecular Weight ( g/mol ) |
| This compound salt | C₂₀H₁₇F₃N₂O₃ | 390.36[1][2] |
| DBCO-PEG1-amine TFA salt | C₂₃H₂₅F₃N₂O₄ | Not explicitly found |
| DBCO-PEG4-amine TFA salt | C₂₉H₃₇F₃N₂O₇ | Not explicitly found |
| DBCO-PEG8-amine TFA salt | C₃₇H₅₃F₃N₂O₁₁ | Not explicitly found |
| DBCO-PEG23-amine TFA salt | C₆₉H₁₁₄F₃N₃O₂₇ | 1360.7 |
Experimental Protocols
The following sections provide detailed methodologies for the use of DBCO-amine derivatives in bioconjugation. The protocols are based on established methods for antibody labeling and nanoparticle functionalization.
Protocol 1: Antibody Labeling with DBCO-NHS Ester
This protocol describes the non-site-specific labeling of an antibody with a DBCO-NHS ester, which is a common derivative of DBCO-amine. This method targets primary amines, such as the side chains of lysine residues.[3][4][5]
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other protein purification systems (e.g., size-exclusion chromatography)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Reagent Preparation:
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
-
Antibody Activation with DBCO-NHS Ester:
-
Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 20% to avoid denaturation of the antibody.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution (e.g., 10 µL of 1 M Tris-HCl, pH 8.0) to the reaction mixture to consume any unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the DBCO-labeled Antibody:
-
Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a spin desalting column or size-exclusion chromatography. Equilibrate the column with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the purified DBCO-labeled antibody. Protein-containing fractions can be identified by monitoring absorbance at 280 nm.
-
-
Characterization (Optional):
-
The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO).
-
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the DBCO-activated antibody from Protocol 1 and an azide-functionalized molecule (e.g., an oligonucleotide or a small molecule drug).
Materials:
-
DBCO-labeled antibody (from Protocol 1)
-
Azide-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4 (ensure it is azide-free)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
In a reaction tube, mix the DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-functionalized molecule.
-
-
Incubation:
-
Incubate the reaction mixture overnight at 4°C with gentle mixing. Reaction times can be optimized and may be shorter at room temperature (e.g., 2-4 hours).
-
-
Purification of the Antibody Conjugate:
-
Purify the final antibody conjugate to remove the excess, unreacted azide-functionalized molecule. The purification method will depend on the properties of the conjugate and the unreacted components (e.g., size-exclusion chromatography, ion-exchange chromatography, or dialysis).
-
-
Validation:
-
The formation of the final conjugate can be validated by techniques such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugated antibody.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical reactions and the experimental workflow for antibody conjugation using DBCO-amine derivatives.
Caption: Experimental workflow for antibody conjugation.
Caption: Chemical reaction pathway for DBCO conjugation.
References
- 1. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Amine-Reactive Dibenzocyclooctyne (DBCO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with dibenzocyclooctyne (DBCO) moieties. This technique is a cornerstone of bioconjugation, enabling the attachment of various molecules to antibodies for applications in diagnostics, therapeutics, and research. The protocol focuses on the use of an amine-reactive DBCO crosslinker, specifically a DBCO-NHS ester, which targets primary amines (e.g., lysine residues) on the antibody. This method is widely used due to its efficiency and the stability of the resulting conjugate.
The resulting DBCO-functionalized antibody can then be conjugated to azide-containing molecules through a copper-free click chemistry reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed in aqueous buffers with minimal impact on the antibody's structure and function.[][2][3][4]
Note on Terminology: The term "Dbco-amine tfa" in the topic query may be ambiguous. This protocol describes the labeling of antibodies using an amine-reactive DBCO, such as a DBCO-N-hydroxysuccinimide (NHS) ester. A "Dbco-amine" would typically not be reactive towards antibody amines. The "TFA" likely refers to a trifluoroacetic acid salt, which is common for amine-containing compounds.
Pre-Conjugation Considerations
Successful antibody labeling requires careful preparation of the antibody and reagents to ensure optimal conjugation efficiency and preservation of antibody function.
Antibody Purity and Buffer Composition:
-
Purity: The antibody solution should be of high purity (>95%) and free of interfering substances.[5]
-
Amine-Containing Buffers: Buffers containing primary amines, such as Tris and glycine, will compete with the antibody's lysine residues for reaction with the DBCO-NHS ester, significantly reducing labeling efficiency.
-
Protein Stabilizers: Carrier proteins like Bovine Serum Albumin (BSA) or gelatin must be removed as they will also be labeled.
-
Sodium Azide: This common preservative can react with the DBCO group and must be removed from the antibody solution prior to conjugation.
-
Recommended Buffer: A non-amine-containing buffer at a pH of 7-9 is recommended. Suitable buffers include Phosphate Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer.
-
Buffer Exchange: If the antibody solution contains interfering substances, a buffer exchange is necessary. This can be achieved using methods such as dialysis or spin desalting columns.
Reagent Preparation and Handling:
-
DBCO-NHS Ester: The DBCO-NHS ester is moisture-sensitive. It should be allowed to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solution: Prepare a stock solution of the DBCO-NHS ester in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use. Unused stock solutions in anhydrous solvents can be stored at -20°C for a limited time.
Experimental Protocols
Part 1: Antibody Preparation
-
Buffer Exchange (if necessary):
-
If the antibody solution contains interfering substances like Tris, glycine, BSA, or sodium azide, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Use a spin desalting column or dialysis cassette according to the manufacturer's instructions.
-
-
Concentration Adjustment:
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. A concentration of 1-2 mg/mL is commonly used.
-
Part 2: DBCO Labeling Reaction
-
Prepare DBCO-NHS Ester Stock Solution:
-
Allow the vial of DBCO-NHS ester to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the DBCO-NHS ester in anhydrous DMSO or DMF.
-
-
Calculate Molar Excess:
-
Determine the volume of the DBCO-NHS ester stock solution needed to achieve the desired molar excess. The optimal molar ratio of DBCO-NHS ester to antibody should be determined empirically for each antibody, but a starting point of 5- to 10-fold molar excess is recommended. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.
-
-
Conjugation Reaction:
-
Add the calculated volume of the DBCO-NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should ideally not exceed 10-15% to avoid protein precipitation.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quench the Reaction:
-
To stop the labeling reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
Part 3: Purification of the Labeled Antibody
-
Removal of Unreacted DBCO:
-
Remove unreacted DBCO-NHS ester and other small molecules using a desalting column, dialysis, or size-exclusion chromatography.
-
Part 4: Characterization of the DBCO-Labeled Antibody (Optional)
-
Determine Degree of Labeling (DOL):
-
The DOL, which is the average number of DBCO molecules per antibody, can be determined by UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~309 nm (for the DBCO group).
-
The concentration of the antibody and the DOL can be calculated using the Beer-Lambert law and specific extinction coefficients for the antibody and DBCO.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| Antibody Concentration | 1-10 mg/mL | |
| Reaction Buffer | PBS, HEPES, Carbonate/Bicarbonate, or Borate buffer | |
| Reaction pH | 7-9 | |
| Molar Excess of DBCO-NHS Ester | 5- to 50-fold | |
| Reaction Temperature | Room temperature or on ice | |
| Incubation Time | 30-60 minutes at room temperature; 2 hours on ice | |
| Quenching Agent | Tris buffer (final concentration 50-100 mM) |
Visualization of the Experimental Workflow
Caption: Workflow for labeling antibodies with DBCO-NHS ester.
Subsequent Copper-Free Click Chemistry
The DBCO-labeled antibody is now ready for conjugation with an azide-modified molecule via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
-
Prepare Azide-Containing Molecule:
-
Dissolve the azide-containing molecule in a suitable buffer.
-
-
Click Reaction:
-
Mix the DBCO-labeled antibody with a 1.5- to 10-fold molar excess of the azide-modified molecule.
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight.
-
-
Purification of the Final Conjugate:
-
The final antibody conjugate can be purified using methods such as size-exclusion chromatography to remove any unreacted azide-containing molecules.
-
Visualization of the Click Chemistry Reaction
Caption: Workflow for the copper-free click chemistry reaction.
References
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. dynamic-biosensors.com [dynamic-biosensors.com]
- 4. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Application Note: Conjugation of Amine-Containing Molecules with DBCO-NHS Esters
Application Notes and Protocols: A Step-by-Step Guide for Peptide Labeling with Dibenzocyclooctyne (DBCO)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent labeling of peptides with a dibenzocyclooctyne (DBCO) moiety. This process is the first step in a two-step bioorthogonal conjugation strategy known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or "copper-free click chemistry." This powerful technique allows for the specific and efficient attachment of a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a larger biomolecule) to a peptide under mild, physiological conditions.[1][]
A critical point of clarification for researchers is the choice of the appropriate DBCO reagent. While "Dbco-amine" is a commercially available reagent, its primary amine group is reactive towards activated carboxyl groups (e.g., on surfaces or particles).[3] For labeling peptides, which typically possess primary amines at the N-terminus and on the side chains of lysine residues, an amine-reactive DBCO derivative , such as a DBCO-NHS ester , is the chemically appropriate choice.[4][5] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines to form a stable amide bond, effectively conjugating the DBCO group to the peptide.
Principle of DBCO Labeling and Subsequent Click Reaction
The overall process involves two key stages:
-
Peptide Labeling: An amine-reactive DBCO reagent (e.g., DBCO-NHS ester) is covalently attached to a primary amine on the peptide, forming a stable DBCO-peptide conjugate.
-
Copper-Free Click Chemistry (SPAAC): The DBCO-labeled peptide is then reacted with a molecule of interest that has been functionalized with an azide group (-N3). The strained alkyne of the DBCO group undergoes a rapid and highly specific cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal nature makes the reaction ideal for use in complex biological systems.
Experimental Protocols
Protocol 1: Peptide Labeling with DBCO-NHS Ester
This protocol details the steps for conjugating a DBCO-NHS ester to a peptide containing primary amines.
2.1.1. Materials and Reagents
-
Peptide of interest with at least one primary amine (N-terminus or lysine residue)
-
DBCO-NHS Ester (or a PEGylated version like DBCO-PEG4-NHS Ester for improved solubility)
-
Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5. Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, or bicarbonate buffer. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester.
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (e.g., desalting columns).
-
Analytical instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS) to confirm labeling.
2.1.2. Experimental Procedure
-
Preparation of Solutions:
-
Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. NHS esters are susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.
-
-
Labeling Reaction:
-
Add the DBCO-NHS ester stock solution to the peptide solution. The molar ratio of DBCO-NHS ester to peptide is a critical parameter and may require optimization. A 10- to 20-fold molar excess of the NHS ester over the peptide is a common starting point for peptides and proteins.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (ideally <20%) to avoid denaturation of the peptide.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Longer incubation times may be explored if labeling efficiency is low.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.
-
-
Purification of the DBCO-Labeled Peptide:
-
Remove the excess, unreacted DBCO reagent and byproducts from the labeled peptide.
-
For small peptides, RP-HPLC is often the most effective method for achieving high purity.
-
For larger peptides or proteins, spin desalting columns can be used for rapid buffer exchange and removal of small molecule reagents.
-
-
Characterization and Storage:
-
Confirm the successful conjugation and determine the degree of labeling by mass spectrometry. The mass of the DBCO-labeled peptide will increase by the mass of the DBCO moiety.
-
The purified DBCO-labeled peptide can be used immediately in the subsequent click reaction or stored at -20°C or -80°C. It is recommended to use the labeled peptide as soon as possible, as the DBCO group can lose reactivity over extended storage.
-
2.1.3. Summary of Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Peptide Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency. |
| DBCO-NHS Ester Molar Excess | 10 - 20x over peptide | May require optimization based on the number of available amines. |
| Reaction Buffer | PBS, HEPES, or Bicarbonate (pH 7.2-8.5) | Must be free of primary amines. |
| Organic Solvent | < 20% DMSO or DMF | To maintain peptide integrity. |
| Incubation Time | 30-60 min (Room Temp) or 2 hours (4°C) | Can be extended to improve efficiency. |
| Incubation Temperature | Room Temperature or 4°C |
Protocol 2: Copper-Free Click Reaction (SPAAC)
This protocol describes the reaction of the purified DBCO-labeled peptide with an azide-functionalized molecule.
2.2.1. Materials and Reagents
-
Purified DBCO-labeled peptide
-
Azide-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4 or other suitable aqueous buffer. Note: Avoid buffers containing sodium azide (NaN3), as it will react with the DBCO group.
2.2.2. Experimental Procedure
-
Reaction Setup:
-
Dissolve the purified DBCO-labeled peptide and the azide-functionalized molecule in the Reaction Buffer.
-
A common starting point is to use a slight molar excess (e.g., 1.5 to 3-fold) of the less precious or more abundant component. For instance, if the peptide is the limiting reagent, use a 2-4x molar excess of the azide-containing molecule.
-
-
Incubation:
-
Incubate the reaction mixture. Reaction times can vary from 2 to 12 hours at room temperature, or overnight at 4°C. Reactions are generally faster at higher concentrations and temperatures.
-
-
Purification and Analysis:
-
Purify the final peptide conjugate using an appropriate chromatography method (e.g., RP-HPLC, size-exclusion chromatography).
-
Analyze the final product by methods such as SDS-PAGE (if applicable), mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.
-
Visualized Workflows and Pathways
Caption: Experimental workflow for labeling a peptide with DBCO-NHS ester.
Caption: Two-step scheme for peptide conjugation via SPAAC.
References
Application Notes and Protocols for Surface Functionalization of Nanoparticles with DBCO-Amine TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticle surfaces is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and sensitive diagnostics. Dibenzocyclooctyne (DBCO) derivatives are at the forefront of this field, enabling highly efficient and specific bioconjugation through copper-free click chemistry. This bioorthogonal reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the covalent attachment of azide-modified molecules to DBCO-functionalized surfaces in aqueous environments without the need for a toxic copper catalyst.[1]
DBCO-amine, often supplied as a trifluoroacetic acid (TFA) salt, is a key reagent for introducing the reactive DBCO moiety onto nanoparticles that present carboxyl groups or other amine-reactive functionalities. The amine group on the DBCO reagent can readily form a stable amide bond with an activated carboxyl group on the nanoparticle surface. This document provides detailed application notes and protocols for the surface functionalization of various nanoparticles using DBCO-amine TFA.
Principle of DBCO-Amine Functionalization
The overall strategy involves a two-step process:
-
Activation of Surface Carboxyl Groups: Nanoparticles with surface carboxyl groups are activated using carbodiimide chemistry, typically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HBTU). This activation step forms a more reactive intermediate that is susceptible to nucleophilic attack by the primary amine of DBCO-amine.
-
Amide Bond Formation: The activated carboxyl groups react with the amine group of DBCO-amine to form a stable amide linkage, thereby immobilizing the DBCO moiety on the nanoparticle surface. The trifluoroacetic acid (TFA) salt is a common counter-ion for the amine and is typically removed by the reaction buffer.
This functionalization renders the nanoparticles "clickable," ready for conjugation with any azide-containing molecule, such as targeting ligands (antibodies, peptides), drugs, or imaging agents.[2][3]
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Gold Nanoparticles (AuNPs)
This protocol describes the functionalization of gold nanoparticles that have been pre-functionalized with a carboxyl-terminated ligand.
Materials:
-
Carboxylated Gold Nanoparticles (HOOC-AuNPs)
-
This compound salt
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (6-8 kDa MWCO)
Procedure:
-
Activation of AuNPs:
-
In a round-bottom flask, dissolve the carboxylated AuNPs in anhydrous DMF.
-
Add DIPEA to the solution.
-
In a separate vial, dissolve EDC and NHS (or HBTU) in anhydrous DMF.
-
Add the EDC/NHS (or HBTU) solution to the AuNP solution and stir at room temperature for 30 minutes to activate the carboxyl groups.[4]
-
-
Conjugation with DBCO-Amine:
-
Dissolve this compound salt in anhydrous DMF.
-
Add the DBCO-amine solution to the activated AuNP solution.
-
Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification:
-
Purify the DBCO-functionalized AuNPs (DBCO-AuNPs) by dialysis against DMF to remove unreacted reagents and byproducts.
-
Subsequently, dialyze against deionized water or PBS to remove the DMF.
-
-
Characterization and Storage:
-
Characterize the DBCO-AuNPs using techniques such as UV-Vis spectroscopy, Dynamic Light Scattering (DLS) for size and zeta potential, and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the DBCO group.
-
Store the purified DBCO-AuNPs in PBS at 4°C.
-
Experimental Workflow for AuNP Functionalization
References
- 1. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 2. hiyka.com [hiyka.com]
- 3. Clickable Albumin Nanoparticles for Pretargeted Drug Delivery toward PD-L1 Overexpressing Tumors in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. surfacesciencewestern.com [surfacesciencewestern.com]
Application Notes and Protocols for Live Cell Imaging Using DBCO-amine TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a pivotal technique in modern biological research and drug development, offering dynamic insights into cellular processes in their native environment. A significant challenge in this field is the precise and minimally invasive labeling of biomolecules of interest. Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool to address this challenge. This document provides detailed application notes and protocols for utilizing DBCO-amine TFA (Dibenzocyclooctyne-amine trifluoroacetic acid salt) in live cell imaging applications.
This compound is a key reagent in copper-free click chemistry. The DBCO (dibenzocyclooctyne) moiety is a strained alkyne that reacts specifically and efficiently with azide groups to form a stable triazole linkage.[] This reaction is bioorthogonal, meaning it occurs within living systems without interfering with native biochemical processes.[] The amine group on DBCO-amine provides a versatile handle for conjugation to various probes, such as fluorescent dyes, for imaging applications. The TFA salt form ensures stability and solubility of the compound.
The primary strategy for using DBCO-amine in live cell imaging involves a two-step process:
-
Introduction of Azide Groups: An azide-containing molecule is introduced into the cellular system. This can be achieved through metabolic labeling, where cells are fed an azide-modified precursor (e.g., an azide-modified sugar like Ac4ManNAz) that gets incorporated into biomolecules like cell surface glycans.[2][3][4]
-
Click Reaction with DBCO-Probe: The cells are then treated with a DBCO-functionalized imaging probe. The DBCO group on the probe specifically reacts with the azide groups introduced in the first step, resulting in covalent labeling of the target biomolecules.
This copper-free click chemistry approach is highly advantageous for live cell applications as it avoids the cytotoxicity associated with the copper catalysts required in traditional click chemistry (CuAAC).
Key Applications
-
Cell Surface Glycan Imaging: Metabolic labeling with azide-modified sugars followed by reaction with a DBCO-fluorophore conjugate allows for the visualization and tracking of glycans on the surface of living cells.
-
Protein Labeling and Tracking: Proteins of interest can be genetically engineered to incorporate an azide-bearing unnatural amino acid. Subsequent labeling with a DBCO-probe enables the study of protein localization, trafficking, and dynamics.
-
Virus and Nanoparticle Tracking: The surfaces of viruses or nanoparticles can be functionalized with azides, allowing for their tracking as they interact with or enter living cells using DBCO-functionalized fluorophores.
-
In Vivo Imaging: The bioorthogonal nature of the DBCO-azide reaction makes it suitable for imaging studies in living organisms.
Data Presentation
Table 1: Comparison of Bioorthogonal Reactions in Live Cells
| Feature | SPAAC (DBCO + Azide) | SPAAC (BCN + Azide) | iEDDA (TCO + Tetrazine) |
| Reaction Rate in Nucleus | ~5-fold faster than BCN | Slower than DBCO | Generally faster than SPAAC |
| Labeling Efficiency | Higher than BCN | Lower than DBCO | High |
| Reagent Concentration for Signal | Requires less reagent than BCN | Requires more reagent than DBCO | Varies |
| Stability in Phagocytes (24h) | Moderate (~36% degradation) | Low (~79% degradation) | Not specified |
| Biocompatibility | High (copper-free) | High (copper-free) | High |
Table 2: Typical Experimental Parameters for Live Cell Labeling
| Parameter | Recommended Range | Reference |
| Metabolic Labeling (Ac4ManNAz) | 25-150 µM for 24-72 hours | |
| DBCO-Fluorophore Concentration | 1-50 µM | |
| Incubation Time (Click Reaction) | 15-60 minutes | |
| Incubation Temperature | 37°C |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars
This protocol describes the introduction of azide groups onto the cell surface glycans of cultured mammalian cells using an azide-modified sugar, N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4ManNAz
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in anhydrous DMSO. Store at -20°C.
-
Metabolic Labeling: a. Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM. b. Aspirate the existing medium from the cells and replace it with the Ac4ManNAz-containing medium. c. Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time and concentration should be determined empirically for each cell type.
Protocol 2: Labeling of Azide-Modified Cells with a DBCO-Fluorophore Conjugate
This protocol outlines the procedure for labeling the azide-modified cells from Protocol 1 with a DBCO-amine that has been pre-conjugated to a fluorescent dye.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-fluorophore conjugate
-
Anhydrous DMSO
-
Complete cell culture medium, pre-warmed
-
Live-cell imaging buffer
Procedure:
-
Preparation of DBCO-Fluorophore Stock Solution: Prepare a 1-10 mM stock solution of the DBCO-fluorophore conjugate in anhydrous DMSO. Store at -20°C, protected from light.
-
Preparation of Labeling Solution: a. Dilute the DBCO-fluorophore stock solution in pre-warmed complete cell culture medium to a final concentration of 1-20 µM. The optimal concentration should be determined through titration to maximize signal and minimize background and potential cytotoxicity.
-
"Click" Reaction: a. Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any unincorporated azide precursor. b. Add the DBCO-fluorophore labeling solution to the cells. c. Incubate for 30-60 minutes at 37°C in a CO2 incubator. Protect the cells from light during this incubation.
-
Washing: a. Gently wash the cells three to five times with pre-warmed live-cell imaging buffer to remove excess DBCO-fluorophore.
-
Imaging: a. Replace the final wash with fresh live-cell imaging buffer. b. Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient metabolic labeling. | Increase the concentration of Ac4ManNAz or the incubation time. Ensure the viability of the cells. |
| Insufficient DBCO-fluorophore concentration or incubation time. | Increase the concentration of the DBCO-fluorophore or the incubation time for the click reaction. | |
| High Background Fluorescence | Incomplete removal of excess DBCO-fluorophore. | Increase the number and duration of the washing steps. |
| Non-specific binding of the fluorophore. | Include a blocking step with a non-specific protein (e.g., BSA) before adding the DBCO-fluorophore. | |
| Cell Death or Morphological Changes | Cytotoxicity of the labeling reagents. | Perform a dose-response curve to determine the optimal, non-toxic concentration of both Ac4ManNAz and the DBCO-fluorophore. |
| Phototoxicity during imaging. | Reduce laser power and exposure time during image acquisition. |
Visualizations
Caption: Workflow for live cell labeling using DBCO-amine.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
References
Application Notes and Protocols for DBCO-Amine and Azide-Tagged Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for conjugating DBCO (Dibenzocyclooctyne)-amine with azide-tagged proteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction is a bioorthogonal ligation method ideal for creating stable bioconjugates under mild, aqueous conditions.[1][2]
Introduction to DBCO-Azide Click Chemistry
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and specific reaction between a cyclooctyne, such as DBCO, and an azide.[3] The intrinsic ring strain of the DBCO molecule drives the reaction forward without the need for a cytotoxic copper catalyst, making it suitable for applications in biological systems.[2][4] This bioorthogonal reaction allows for the precise covalent labeling of azide-modified proteins with DBCO-containing molecules, such as DBCO-amine, to form a stable triazole linkage.
Key features of the DBCO-azide reaction include:
-
Biocompatibility: The absence of a copper catalyst makes it ideal for use with live cells and sensitive biomolecules.
-
High Specificity: DBCO and azide groups are bioorthogonal and do not react with other functional groups found in proteins, ensuring specific conjugation.
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and temperature.
-
High Efficiency: SPAAC reactions typically result in high yields of the desired conjugate.
-
Stability: The resulting triazole linkage is highly stable.
Experimental Workflow
The general workflow for conjugating a DBCO-amine to an azide-tagged protein involves the preparation of the reactants, the conjugation reaction itself, and subsequent purification and analysis of the conjugate.
References
Application Note: Purification of DBCO-Amine Labeled Biomolecules by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction Dibenzocyclooctyne (DBCO) reagents are instrumental in modern bioconjugation, enabling copper-free click chemistry reactions that are rapid, specific, and biocompatible.[1][2] The strain-promoted alkyne-azide cycloaddition (SPAAC) between a DBCO-functionalized molecule and an azide-modified partner has become a cornerstone for creating complex biomolecular structures like antibody-drug conjugates (ADCs), labeled proteins for imaging, and functionalized nucleic acids.[1][3]
A critical step following the labeling reaction is the purification of the DBCO-conjugated biomolecule. This process is essential to remove unreacted DBCO reagents, unlabeled biomolecules, and reaction byproducts, all of which can interfere with downstream applications.[4] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose, offering high-resolution separation of the desired conjugate from contaminants. This application note provides detailed protocols and guidance for purifying DBCO-amine labeled biomolecules using various HPLC modes.
Overall Experimental Workflow
The process of labeling and purifying a biomolecule with a DBCO-amine derivative involves several key stages, from initial biomolecule preparation to the final analysis of the purified conjugate. The workflow ensures that the final product is pure and well-characterized for its intended application.
Caption: General workflow from biomolecule preparation to final purified product.
Principles of HPLC Purification
The choice of HPLC mode is critical and depends on the properties of the biomolecule and the impurities to be removed. The three most common modes are Reverse-Phase (RP-HPLC), Size-Exclusion (SEC), and Ion-Exchange (IEX).
| HPLC Mode | Separation Principle | Primary Application for DBCO Conjugates | Advantages | Disadvantages |
| Reverse-Phase (RP-HPLC) | Separation based on hydrophobicity. | Removes unreacted (hydrophobic) DBCO reagent and separates labeled from unlabeled biomolecules. | High resolution, capable of separating species with minor differences. | Can be denaturing for some proteins due to organic solvents. |
| Size-Exclusion (SEC) | Separation based on molecular size (hydrodynamic volume). | Primarily for removing small molecules like unreacted DBCO linkers and quenching agents. | Maintains native protein structure (non-denaturing), simple buffer systems. | Lower resolution; does not separate labeled from unlabeled biomolecules of the same size. |
| Ion-Exchange (IEX) | Separation based on net surface charge. | Separates molecules with different isoelectric points (pI); can resolve charge variants of the labeled biomolecule. | Mild, non-denaturing conditions. | May not effectively remove unreacted DBCO reagent if it has no charge. |
Experimental Protocols
Protocol 1: Labeling of Proteins/Antibodies with DBCO-NHS Ester
This protocol outlines the general procedure for labeling primary amine groups (e.g., lysine residues) on proteins or antibodies with a DBCO-N-hydroxysuccinimide (NHS) ester.
-
Antibody Preparation:
-
Ensure the antibody or protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Buffers containing primary amines like Tris or glycine must be avoided as they compete with the labeling reaction. If necessary, perform a buffer exchange using a desalting spin column or dialysis.
-
-
DBCO-NHS Ester Preparation:
-
Prepare a stock solution of the DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein sample. The optimal ratio should be determined empirically for each biomolecule.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted NHS-ester is hydrolyzed.
-
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is highly effective for removing the hydrophobic unreacted DBCO reagent and can often separate the labeled biomolecule from its unlabeled counterpart.
-
Column and Mobile Phase Selection:
-
For Oligonucleotides: C8 or C18 columns are commonly used. Mobile phases often consist of an ion-pairing agent like triethylammonium acetate (TEAA) in water and acetonitrile.
-
For Proteins/Antibodies: Wide-pore (e.g., 300-400 Å) C4 or C8 columns are preferred to accommodate the larger molecules and reduce the risk of denaturation. Mobile phases are typically composed of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
-
General RP-HPLC Procedure:
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the quenched reaction mixture onto the column.
-
Elute the components using a linear gradient of increasing organic solvent (Solvent B). Unreacted DBCO reagent will elute late in the gradient, while the more hydrophilic unlabeled biomolecule will elute earlier than the DBCO-labeled product.
-
Monitor the elution profile using UV detection at 280 nm (for proteins) or 260 nm (for oligonucleotides), and additionally at ~309 nm to specifically detect the DBCO group.
-
Collect fractions corresponding to the desired product peak.
-
Remove the mobile phase from the collected fractions, typically by lyophilization or solvent evaporation.
-
| Parameter | Oligonucleotide Purification Example | Protein/Antibody Purification Example |
| Column | XTerra® MS C18, 2.5 µm, 4.6 x 50 mm | C18, 3-5 µm particle size |
| Solvent A | 5% Acetonitrile in 0.1 M TEAA, pH 7 | 0.1% TFA in Water |
| Solvent B | 30% Acetonitrile in 0.1 M TEAA, pH 7 | Acetonitrile with 0.1% TFA |
| Gradient | 0-100% B over 15 minutes | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 260 nm and λmax of label | UV at 280 nm and ~309 nm |
| Temperature | 60 °C | Ambient |
Protocol 3: Purification by Size-Exclusion Chromatography (SEC)
SEC is a non-denaturing technique ideal for rapidly removing small molecules from the larger biomolecule conjugate.
-
Column and Mobile Phase Selection:
-
Choose a column with a pore size appropriate for the molecular weight of the biomolecule to ensure the conjugate elutes in the excluded volume while small molecules are retained.
-
The mobile phase is typically a physiological buffer, such as PBS, at a neutral pH.
-
-
General SEC Procedure:
-
Equilibrate the SEC column with the chosen mobile phase.
-
Inject the quenched reaction mixture.
-
Elute the sample isocratically (no gradient).
-
The DBCO-labeled biomolecule will elute first, followed by smaller molecules like the unreacted DBCO reagent and quenching agent.
-
Collect the initial, high-molecular-weight peak corresponding to the purified product.
-
| Parameter | Protein A Purification Example |
| Column | Cytiva Superdex 75 10/300 GL |
| Mobile Phase | 100 mM Sodium Phosphate, pH 8.3 |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 280 nm |
| Mode | Isocratic |
Protocol 4: Post-Purification Analysis and Characterization
After purification, it is crucial to confirm the purity of the conjugate and determine the Degree of Labeling (DoL), which is the average number of DBCO molecules per biomolecule.
-
Purity Assessment:
-
Analyze the collected fractions by analytical HPLC (using the same or a different method) to confirm the absence of impurities.
-
SDS-PAGE can also be used to visualize the purity of protein conjugates.
-
-
Degree of Labeling (DoL) Calculation:
-
The DoL can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
The calculation requires the molar extinction coefficients of the protein at 280 nm and the DBCO group at 309 nm (ε₃₀₉ ≈ 12,000 M⁻¹cm⁻¹).
-
A correction factor is needed to account for the DBCO group's absorbance at 280 nm.
-
The DoL is calculated using the following formula:
-
Concentration of Biomolecule (M) = [A₂₈₀ - (A₃₀₉ × Correction Factor)] / ε₂₈₀
-
Concentration of DBCO (M) = A₃₀₉ / ε₃₀₉
-
DoL = [DBCO] / [Biomolecule]
-
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Presence of amine-containing buffers (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS before labeling. |
| Inactive DBCO-NHS ester. | Prepare fresh DBCO-NHS ester solution in anhydrous DMSO immediately before use. | |
| Protein Precipitation | The DBCO group is hydrophobic and can cause aggregation. | Optimize buffer conditions (pH, salt), add stabilizers like glycerol, or work at lower protein concentrations. |
| Poor HPLC Resolution | Incorrect column or mobile phase selection. | For RP-HPLC of proteins, use a wide-pore C4 column. For oligonucleotides, consider ion-pairing reagents. |
| Suboptimal gradient. | Optimize the elution gradient to better separate the peaks of interest. | |
| No Separation of Labeled vs. Unlabeled Biomolecule | SEC was used, which separates by size, not by the label itself. | Use RP-HPLC or IEX for higher resolution separation based on chemical properties. |
Conclusion
The purification of DBCO-amine labeled biomolecules is a critical step to ensure the quality and reliability of downstream applications. HPLC, particularly in the reverse-phase and size-exclusion modes, provides robust and high-resolution methods for obtaining highly pure conjugates. By selecting the appropriate column and mobile phase and carefully optimizing the separation conditions, researchers can effectively remove unreacted reagents and other impurities. The protocols and data presented in this note serve as a comprehensive guide for scientists and developers working in the field of bioconjugation.
References
Quantifying the Labeling Efficiency of Dbco-Amine Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne (DBCO) reagents are at the forefront of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][2] This technology is pivotal in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced biological imaging probes.[3][4] The reaction's high specificity, rapid kinetics, and biocompatibility allow for the covalent linkage of a DBCO-functionalized molecule with an azide-tagged counterpart under physiological conditions, minimizing off-target reactions and preserving the biological activity of sensitive molecules.[]
A critical parameter in any bioconjugation strategy is the accurate quantification of the labeling efficiency, often expressed as the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) in the context of ADCs. The DOL defines the average number of molecules conjugated to a target biomolecule, a crucial quality attribute that directly impacts the efficacy, safety, and pharmacokinetics of the final conjugate. This application note provides detailed protocols for performing Dbco-amine conjugation and outlines various analytical techniques for robustly quantifying the labeling efficiency.
Principle of Dbco-Amine Conjugation
Dbco-amine conjugation is a two-step process. First, a biomolecule containing primary amines (e.g., lysine residues in a protein or antibody) is functionalized with a DBCO moiety using an amine-reactive DBCO crosslinker, such as DBCO-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amines to form a stable amide bond. Subsequently, the DBCO-labeled biomolecule is introduced to a molecule bearing an azide group. The inherent ring strain of the DBCO group drives a spontaneous [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal nature ensures that the reaction proceeds with high selectivity in complex biological mixtures.
Caption: Dbco-Amine Conjugation Workflow.
Experimental Protocols
Protocol 1: DBCO Functionalization of an Antibody using DBCO-NHS Ester
This protocol describes the labeling of an antibody with a DBCO-NHS ester.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or spin filters for purification
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Avoid buffers containing primary amines like Tris or glycine.
-
DBCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
While vortexing, add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The optimal molar ratio may need to be determined empirically. For antibody concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required. The final concentration of DMSO in the reaction mixture should be kept below 20%.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 10-50 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.
Materials:
-
DBCO-functionalized antibody (from Protocol 1)
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare the Azide-Containing Molecule: Dissolve the azide-functionalized molecule in the reaction buffer.
-
Conjugation Reaction:
-
Add the azide-functionalized molecule to the DBCO-functionalized antibody. A 2-4x molar excess of the azide-modified molecule is typically used.
-
Incubate the reaction mixture. Common incubation conditions are 4-12 hours at room temperature or overnight at 4°C. Reactions can also be performed at 37°C to increase efficiency.
-
-
Purification: Purify the final conjugate to remove any unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis, depending on the molecular weight of the reactants.
Caption: Experimental Workflow for Dbco-Amine Conjugation.
Quantification of Labeling Efficiency
Accurate determination of the DOL is essential for ensuring the quality, consistency, and performance of the bioconjugate. Several analytical methods can be employed for this purpose.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and widely used method to determine the DOL. This technique relies on the distinct absorbance maxima of the protein (typically at 280 nm) and the DBCO group (around 309 nm).
Protocol:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.
-
Calculate the concentration of the protein and the DBCO moiety using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
-
A correction factor is needed for the A280 reading to account for the absorbance contribution of the DBCO group at this wavelength.
-
The DOL is calculated as the molar ratio of the DBCO group to the protein.
Calculations:
-
Molarity of DBCO (mol/L) = A309 / ε309
-
Where ε309 of DBCO is approximately 12,000 M⁻¹cm⁻¹.
-
-
Corrected A280 = A280 - (A309 × Correction Factor)
-
The correction factor for DBCO at 280 nm is approximately 0.90 to 1.089.
-
-
Molarity of Protein (mol/L) = Corrected A280 / ε280
-
Where ε280 for a typical IgG is ~203,000 - 210,000 M⁻¹cm⁻¹.
-
-
Degree of Labeling (DOL) = Molarity of DBCO / Molarity of Protein
Other Analytical Techniques
While UV-Vis spectroscopy is convenient, other methods can provide more detailed characterization of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): Techniques such as Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase HPLC (RP-HPLC) can be used to assess purity, aggregation, and determine the drug-to-antibody ratio. HIC is particularly useful for resolving species with different numbers of conjugated molecules.
-
Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the conjugate, allowing for the unambiguous determination of the number of attached molecules and confirming the identity of the conjugate.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to assess the binding activity of the conjugated antibody to its target antigen, providing an indirect measure of how the conjugation process may have affected its function.
Caption: Methods for Quantifying Labeling Efficiency.
Quantitative Data Summary
The efficiency of Dbco-amine conjugation can be influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following tables summarize typical quantitative data for labeling efficiency.
Table 1: Influence of Molar Ratio of DBCO-NHS Ester to Antibody on DOL
| Molar Ratio (DBCO:Antibody) | Typical Degree of Labeling (DOL) | Reference(s) |
| 5:1 | 2 - 4 | , |
| 10:1 | 4 - 7 | , |
| 20:1 | 6 - 10 | , |
| 40:1 | > 8 |
Note: Higher molar ratios can lead to protein precipitation and reduced reaction yield. Optimal ratios should be determined empirically for each specific antibody and linker.
Table 2: Comparison of Analytical Techniques for DOL Determination
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Absorbance measurement at specific wavelengths | Average DOL | Rapid, simple, and requires minimal sample. | Provides an average DOL; does not show heterogeneity. Accuracy depends on correct extinction coefficients. |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Separation based on hydrophobicity | Distribution of species with different DOLs, average DOL | Provides information on the distribution of conjugated species. | Can be more complex to develop and run than UV-Vis. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Precise molecular weight of each species, exact DOL distribution | Highly accurate and provides unambiguous results. | Requires specialized equipment and expertise. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immuno-based detection of binding activity | Functional integrity of the conjugated antibody | Assesses the biological activity of the conjugate. | Indirect measure of labeling; does not provide a direct DOL value. |
Conclusion
The robust and bioorthogonal nature of Dbco-amine conjugation makes it an invaluable tool in bioconjugation. However, the success of this methodology is critically dependent on the ability to accurately quantify the labeling efficiency. By employing the detailed protocols and analytical methods outlined in this application note, researchers can ensure the production of well-characterized and consistent bioconjugates, thereby advancing their research and development efforts in therapeutics and diagnostics.
References
Application Notes and Protocols for DBCO-Amine TFA in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne-amine (DBCO-amine) is a key reagent in copper-free click chemistry, enabling the efficient and specific conjugation of biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC). It is often supplied as a trifluoroacetate (TFA) salt to improve its stability and handling. However, the acidic nature of the TFA counter-ion requires careful consideration during reaction setup to ensure optimal pH for efficient conjugation, typically with N-hydroxysuccinimide (NHS) esters. These application notes provide detailed protocols and guidance for buffer selection and pH optimization when using DBCO-amine TFA salt in bioconjugation reactions.
Principle of DBCO-Amine Reactions
The primary application of DBCO-amine in bioconjugation involves the reaction of its primary amine with an activated ester, such as an NHS ester, to form a stable amide bond. This reaction is highly dependent on the pH of the reaction medium. The deprotonated primary amine is the nucleophilic species that attacks the carbonyl carbon of the NHS ester. Concurrently, the NHS ester is susceptible to hydrolysis, a competing reaction that is accelerated at higher pH. Therefore, selecting the optimal pH is a critical step to maximize the yield of the desired conjugate while minimizing hydrolysis of the NHS ester.[1][2]
It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the DBCO-amine for reaction with the NHS ester.[1]
Buffer Selection and pH Optimization
Recommended Buffers
For reactions involving DBCO-amine and NHS esters, non-amine-containing buffers are essential.[1] The following buffers are recommended:
-
Phosphate-Buffered Saline (PBS)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Borate Buffer
-
Carbonate/Bicarbonate Buffer
Optimal pH Range
The optimal pH for the reaction between DBCO-amine and an NHS ester is in the neutral to slightly basic range, typically pH 7.0-9.0 .[1] This range represents a compromise between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester.
Quantitative Impact of pH on Reaction Efficiency
Experimental data indicates that the efficiency of the DBCO-amine conjugation with NHS esters increases with pH within the optimal range.
| pH | Relative Conjugation Efficiency |
| 7.1 | Good |
| 7.6 | Better |
| 8.2 | Highest |
This data is a summary of findings where increasing the pH from 7.1 to 8.2 resulted in a slight increase in modification efficiency.
Protocols
Protocol for Handling this compound Salt
DBCO is known to be sensitive to strongly acidic conditions (pH < 5), which can cause an inactivating rearrangement of the cyclooctyne ring. Therefore, careful handling of the this compound salt is necessary to avoid exposing the compound to low pH during dissolution and buffer exchange.
Materials:
-
This compound salt
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Recommended reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)
-
Non-nucleophilic base (e.g., a dilute solution of DIPEA or TEA in an organic solvent, or 0.5 M Sodium Bicarbonate)
-
pH indicator strips or a calibrated pH meter
Procedure:
-
Dissolution: Dissolve the this compound salt in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Neutralization and pH Adjustment:
-
Method A (Using a Non-Nucleophilic Organic Base): While vortexing the DBCO-amine stock solution, add a molar equivalent of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). This will neutralize the trifluoroacetic acid.
-
Method B (Using an Aqueous Base): Add the DBCO-amine stock solution dropwise to the reaction buffer while gently stirring. Immediately check the pH of the solution. If the pH is below 7.0, add a small amount of a suitable base (e.g., 0.5 M sodium bicarbonate) dropwise until the desired pH of 7.0-8.5 is reached.
-
-
Immediate Use: It is recommended to use the neutralized DBCO-amine solution immediately in the conjugation reaction.
General Protocol for Protein Labeling with DBCO-Amine and an NHS Ester
This protocol describes the conjugation of a protein with an amine-reactive NHS ester to introduce a DBCO moiety.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other protein purification systems
Procedure:
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup:
-
Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS at pH 7.4.
-
Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein sample. The final concentration of the organic solvent (DMSO or DMF) should ideally be below 20% to avoid protein precipitation.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester using a spin desalting column or another suitable method like dialysis.
-
Storage: The DBCO-labeled protein can be stored at -20°C. DBCO-modified antibodies have been shown to lose about 3-5% of their reactivity towards azides over 4 weeks at 4°C or -20°C.
Visualizations
Caption: Experimental workflow for handling this compound salt and subsequent bioconjugation.
References
Applications of DBCO-Amine in Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne-amine (DBCO-amine) has emerged as a critical reagent in the field of bioconjugation and targeted drug delivery. As a key component in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), DBCO-amine offers a robust and bioorthogonal method for covalently linking molecules.[1][2][3] Its primary amine group allows for initial conjugation to a variety of molecules, including drugs, linkers, or surface modifiers, while the DBCO moiety provides a highly reactive "handle" for subsequent attachment to azide-modified targeting vectors or drug carriers.[2] This bioorthogonal nature ensures that the conjugation reaction proceeds with high efficiency and specificity under physiological conditions, without interfering with biological processes.[3]
This document provides detailed application notes and protocols for the use of DBCO-amine in the development of sophisticated drug delivery systems, including Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles.
Core Applications of DBCO-Amine in Drug Delivery
The versatility of DBCO-amine allows for its application in several advanced drug delivery strategies:
-
Antibody-Drug Conjugates (ADCs): DBCO-amine is instrumental in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen.
-
Targeted Nanoparticle Drug Delivery: DBCO-amine can be used to functionalize the surface of various nanoparticles, such as liposomes and gold nanoparticles, enabling the attachment of targeting ligands for precise delivery of therapeutic payloads to diseased tissues.
-
Pre-targeted Drug Delivery: This innovative approach involves the administration of a DBCO-functionalized targeting molecule (e.g., an antibody) that first localizes to the target site. Subsequently, a therapeutic agent carrying a complementary azide group is administered and "clicks" to the pre-localized targeting molecule in vivo.
Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)
ADCs represent a powerful class of targeted therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs. The use of DBCO-amine in a SPAAC reaction provides a reliable method for attaching the drug-linker complex to an azide-modified antibody.
Experimental Workflow: ADC Synthesis
The general workflow for synthesizing an ADC using DBCO-amine involves three main stages: modification of the antibody with azide groups, preparation of the DBCO-drug linker, and the final click chemistry conjugation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DBCO-Amine Conjugation Reactions
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low yields in their Dibenzocyclooctyne (DBCO)-amine conjugation reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer solutions to optimize your experimental outcomes.
Troubleshooting Guide: Low Conjugation Yield
Low or no product yield is a common issue in DBCO-amine conjugation. The following sections break down potential causes and provide actionable solutions.
Problem: Low or No Product Formation
Possible Cause 1: Suboptimal Reaction Conditions
Reaction conditions play a critical role in the efficiency of DBCO-amine conjugation. Factors such as pH, buffer composition, temperature, and reaction time must be optimized.
Solutions:
-
pH: The pH of the reaction mixture influences the reactivity of the primary amine. For conjugations involving NHS esters, a pH range of 7-9 is generally recommended to balance the acylation of primary amines and the hydrolysis of the NHS ester.[1][2][3] While a pH closer to 9 can increase the reaction rate due to a higher degree of amine deprotonation, it also accelerates the hydrolysis of the activated ester.[3] For reactions involving maleimides, a pH of 6.5-7.5 is ideal for reacting with sulfhydryl groups while minimizing reactions with amines.[4] DBCO-amine itself is sensitive to acidic conditions and should not be subjected to a pH below 5.
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with NHS-activated DBCO reagents. Similarly, azide-containing buffers should not be used as they will react with the DBCO group. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers. Studies have shown that HEPES buffer may result in higher reaction rates compared to PBS.
-
Temperature and Time: DBCO-azide reactions are efficient at temperatures ranging from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C. In some cases, extending the incubation time to 24-48 hours may be necessary to maximize the yield.
Possible Cause 2: Reactant Quality and Stoichiometry
The quality of the reactants and their molar ratio are fundamental to a successful conjugation.
Solutions:
-
Reagent Stability and Storage: DBCO reagents, especially NHS esters, are sensitive to moisture and can degrade over time if not stored properly. Always allow the reagent vial to come to room temperature before opening to prevent condensation. It is recommended to use fresh reagents and prepare stock solutions immediately before use. Stock solutions in anhydrous solvents like DMSO or DMF can be stored for a few days at -20°C. DBCO-amine should be stored at -20°C for long-term stability. DBCO-modified antibodies may lose reactivity over time and are best used within a month when stored at -20°C.
-
Stoichiometry: A molar excess of one of the reactants is often used to drive the reaction to completion. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule. However, this ratio can be inverted if the azide-activated molecule is more precious. For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used. The optimal molar ratio should be determined empirically for each specific reaction.
Possible Cause 3: Solubility Issues
Poor solubility of the DBCO reagent can limit its availability in the reaction.
Solutions:
-
Solvent Choice: DBCO-amine and its derivatives often have poor aqueous solubility. It is common to first dissolve the DBCO reagent in a water-miscible organic solvent such as DMSO or DMF and then add it to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to prevent precipitation of proteins.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield DBCO-amine conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to amine for conjugation?
For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is 1.5 to 3 molar equivalents of the DBCO-reagent to 1 equivalent of the amine-containing molecule. For challenging conjugations, such as with antibodies, this ratio can be increased up to 10-fold or even higher. However, the ideal ratio is system-dependent and should be optimized experimentally.
Q2: What are the recommended reaction temperature and duration?
DBCO-amine conjugations are typically performed at room temperature (20-25°C) for 4-12 hours. Reactions can also be carried out at 4°C, usually overnight, to improve the stability of sensitive biomolecules. Higher temperatures, up to 37°C, can accelerate the reaction rate. If the yield is low, extending the incubation time up to 48 hours may be beneficial.
Q3: Which solvents and buffers are compatible with DBCO-amine reactions?
DBCO reagents are often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to an aqueous reaction buffer. The final concentration of the organic solvent should generally be kept below 20% to avoid protein precipitation. Amine-free and azide-free buffers such as PBS, HEPES, borate, and carbonate are recommended for the reaction.
Q4: How can I monitor the progress of my DBCO conjugation reaction?
The DBCO group has a characteristic UV absorbance at approximately 309-310 nm. You can monitor the reaction progress by observing the decrease in this absorbance over time as the DBCO is consumed.
Q5: How should I store my DBCO-amine reagent?
DBCO-amine and its derivatives should be stored at -20°C in a desiccated environment. If the reagent is an NHS ester, it is particularly sensitive to moisture and should be brought to room temperature before opening to prevent condensation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DBCO-amine conjugation reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes | Citations |
| pH | 7 - 9 | For NHS ester reactions. Avoid pH < 5 for DBCO stability. | |
| Temperature | 4°C - 37°C | Higher temperatures increase reaction rate. | |
| Reaction Time | 4 - 12 hours | Can be extended to 48 hours for higher yield. | |
| Molar Ratio (DBCO:Amine) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. |
Experimental Protocols
General Protocol for DBCO-NHS Ester Conjugation to a Protein
This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein containing primary amines. Optimization may be required for specific applications.
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering substances like Tris or glycine.
-
If the protein solution contains stabilizers like BSA or gelatin, they should be removed.
-
-
Prepare the DBCO-NHS Ester Solution:
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.
-
-
Reaction:
-
Add the desired molar excess of the DBCO-NHS ester solution to the protein solution. For a protein concentration of ≤ 5 mg/ml, a 10-fold molar excess is a good starting point; for concentrations < 5 mg/ml, a 20- to 50-fold molar excess may be required.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or on ice for 2 hours.
-
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 5-15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent by size exclusion chromatography, dialysis, or using a desalting column.
-
General Protocol for Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction between a DBCO-functionalized molecule and an azide-functionalized molecule.
-
Prepare Reactants:
-
Dissolve the DBCO- and azide-containing molecules in a compatible reaction buffer (e.g., PBS).
-
-
Reaction:
-
Mix the DBCO- and azide-containing molecules. A common approach is to use a 1.5 to 3-fold molar excess of one component.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate to remove unreacted starting materials using an appropriate method such as size exclusion chromatography, HPLC, or dialysis.
-
Signaling Pathways and Logical Relationships
The diagram below illustrates the key steps and considerations in a typical DBCO-amine conjugation workflow, highlighting the relationship between reagent preparation, the conjugation reaction, and final product analysis.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
Technical Support Center: Post-Reaction Purification of DBCO-Amine
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the removal of excess DBCO-amine TFA following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed post-reaction?
A1: this compound is a chemical reagent used in copper-free click chemistry. It contains a DBCO (dibenzocyclooctyne) group that reacts with azide-functionalized molecules and an amine group that can be conjugated to other molecules, often via activated esters. The trifluoroacetate (TFA) salt improves the handling and solubility of the compound.[1][2][3] Excess, unreacted this compound must be removed after the reaction to prevent it from interfering with downstream applications and to ensure the purity of the final bioconjugate.
Q2: What are the general properties of this compound I should be aware of?
A2: DBCO-amine is sensitive to acidic conditions and should not be subjected to a pH below 5.[2][4] It is sparingly soluble in aqueous solutions but readily dissolves in organic solvents like DMSO and DMF. For long-term storage, it should be kept at -20°C.
Q3: What are the most common methods for removing excess this compound?
A3: The most common methods for removing excess this compound leverage the size difference between the labeled macromolecule (e.g., protein, antibody) and the small DBCO-amine molecule. These techniques include:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: Highly effective for rapid buffer exchange and removal of small molecules.
-
Dialysis: A widely used method for separating molecules based on size through a semi-permeable membrane.
-
Spin Filtration (Diafiltration): Utilizes centrifugal force and a membrane with a specific molecular weight cutoff (MWCO) to separate the larger conjugate from smaller, unreacted components.
-
Precipitation: In some cases, the labeled product can be precipitated, leaving the smaller this compound in the supernatant.
Q4: Can the trifluoroacetate (TFA) counter-ion cause issues in my experiments?
A4: Yes, residual TFA can interfere with biological assays by altering the pH or affecting cell viability. It can also complicate analytical techniques. For sensitive applications, it may be necessary to perform an ion exchange to replace the TFA with a more biocompatible counter-ion like acetate or chloride.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery of the purified DBCO-labeled molecule. | Bead/resin saturation: The binding capacity of the purification media was exceeded. | Ensure you are not overloading the column or beads. |
| Excessive washing: The target molecule is being washed away. | Reduce the number of washing steps or the volume of wash buffer. | |
| Inappropriate MWCO: The molecular weight cutoff of the spin filter is too close to the molecular weight of your product, leading to loss. | Select a spin filter with an MWCO that is significantly smaller than your target molecule. | |
| Residual this compound detected in the final product. | Inefficient purification: The chosen method is not adequately separating the small molecule from the product. | Increase the number of dialysis buffer changes, perform a second pass through the desalting column, or increase the number of washes during spin filtration. |
| Aggregation: The DBCO-amine may be non-covalently associating with your product. | Consider adding a non-ionic detergent (e.g., Tween-20) to your wash buffers to disrupt non-specific interactions. | |
| The DBCO group has lost reactivity after purification. | Exposure to acidic conditions: The DBCO moiety is acid-sensitive. | Ensure all buffers used during purification are at a pH greater than 5. |
| Extended storage: The DBCO group may lose reactivity over time. | Use the purified conjugate within a reasonable timeframe for best results; storage at -20°C is recommended. |
Comparison of Purification Methods
| Method | Principle | Typical Protein Recovery | Efficiency of Small Molecule Removal | Speed | Scalability |
| Size-Exclusion / Desalting Columns | Separation based on molecular size. | >85% | Very High | Fast (< 15 mins) | Low to Medium |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | >90% | High (requires multiple buffer changes) | Slow (hours to days) | High |
| Spin Filtration | Centrifugal force pushes solution through a membrane with a specific MWCO. | >90% | High (requires multiple washes) | Moderate (30-60 mins) | Low to Medium |
| Precipitation | Differential solubility. | Variable | Moderate to High | Fast | High |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Desalting Column
This protocol is suitable for rapid purification of proteins and other macromolecules.
-
Column Equilibration: Equilibrate the desalting column (e.g., Zeba™ Spin Desalting Column) with 3-4 column volumes of your desired final buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Apply the reaction mixture containing your DBCO-labeled molecule and excess this compound to the center of the compacted resin bed.
-
Purification: Centrifuge the column according to the manufacturer's instructions.
-
Collection: The purified, DBCO-labeled product will be in the collection tube. The excess this compound will be retained in the column resin.
Protocol 2: Removal of Excess this compound using Spin Filtration
This method is ideal for concentrating the sample while simultaneously removing small molecules.
-
Filter Selection: Choose a spin filter with a Molecular Weight Cut-Off (MWCO) that is at least 3-5 times smaller than the molecular weight of your target molecule.
-
Sample Loading: Add your reaction mixture to the upper chamber of the spin filter unit.
-
First Centrifugation: Centrifuge according to the manufacturer's guidelines until the desired volume is reached in the upper chamber. Discard the flow-through, which contains the excess this compound.
-
Washing: Add your desired final buffer to the upper chamber to bring the volume back to the initial level.
-
Repeat: Repeat the centrifugation and washing steps 2-3 more times to ensure complete removal of the excess this compound.
-
Final Collection: After the final centrifugation, recover your purified and concentrated DBCO-labeled molecule from the upper chamber.
Protocol 3: Removal of Excess TFA via Precipitation
This protocol is often used for peptides and involves precipitating the larger molecule to separate it from smaller impurities.
-
Transfer: Transfer the reaction mixture to a centrifuge tube.
-
Precipitation: Add 9-10 volumes of cold diethyl ether. The peptide or protein should precipitate out of the solution.
-
Centrifugation: Centrifuge at approximately 3300 rpm for 5 minutes to form a pellet.
-
Washing: Decant the supernatant, which contains the dissolved this compound. Resuspend the pellet in fresh cold diethyl ether.
-
Repeat: Repeat the centrifugation and washing steps 3-4 times.
-
Drying: After the final wash, allow the remaining ether to evaporate from the open tube overnight to yield the purified product.
Visual Workflows
References
optimizing reaction time for Dbco-amine click chemistry
Welcome to the Technical Support Center for DBCO-Amine Click Chemistry. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to help you optimize your reaction conditions and achieve successful conjugations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO reagents.
Q1: What is the optimal molar ratio of DBCO to azide for the reaction?
A1: It is generally recommended to use a molar excess of one of the reactants to drive the reaction to completion. A common starting point is a 1.5 to 3-fold molar excess of the DBCO-containing molecule relative to the azide-containing molecule.[1] However, this ratio can be inverted if the azide-labeled molecule is more precious or available in limited quantities.[1] For specific applications like antibody-small molecule conjugations, a higher excess of 1.5 to 10 equivalents (with 7.5 equivalents being a good starting point) can be used to improve efficiency.[1]
Q2: What are the recommended temperature and duration for the reaction?
A2: DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[1][2]
-
Room Temperature (20-25°C): Most reactions proceed efficiently within 4 to 12 hours.
-
Elevated Temperature (37°C): Increasing the temperature can lead to faster reaction rates.
-
Refrigerated (4°C): For sensitive biomolecules, the reaction can be performed overnight (12 hours or more) at 4°C to maintain stability, though this requires a longer incubation time.
In some cases, especially with lower reactant concentrations, incubation for up to 48 hours may be necessary to maximize the yield.
Q3: Which solvents and buffers are compatible with DBCO click chemistry?
A3: This reaction is compatible with a wide variety of solvents.
-
Aqueous Buffers: For biomolecule conjugations, aqueous buffers are preferred. Commonly used buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers, typically within a pH range of 6.0 to 9.0. Studies have shown that HEPES buffer (pH 7) may result in higher reaction rates compared to PBS (pH 7).
-
Organic Solvents: If a reagent has poor water solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is crucial to keep the final concentration of the organic solvent low (typically below 10-20%) to prevent the precipitation or denaturation of proteins.
Q4: Can I use buffers containing sodium azide or primary amines like Tris?
A4: No. It is critical to avoid buffers containing sodium azide, as the azide in the buffer will compete with your azide-labeled molecule, inhibiting the desired conjugation. Buffers containing primary amines (e.g., Tris, glycine) should also be avoided during the initial labeling step if you are using an amine-reactive DBCO, such as a DBCO-NHS ester, as they will compete for reaction with the ester.
Q5: How can I monitor the progress of my DBCO-azide reaction?
A5: The DBCO group has a characteristic UV absorbance peak around 309-310 nm. The progress of the reaction can be monitored by observing the decrease in this absorbance over time using a spectrophotometer as the DBCO reagent is consumed.
Troubleshooting Guide
This guide provides solutions to common problems encountered during DBCO-amine click chemistry experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Product | Suboptimal Reaction Conditions: The molar ratio, temperature, or reaction time may be insufficient. | Optimize conditions by testing different molar excess ratios (e.g., 1.5:1, 3:1, 5:1 of DBCO to azide). Increase the incubation time (e.g., to 12 or 24 hours) or modestly increase the temperature (e.g., from room temperature to 37°C) if your biomolecules are stable. |
| Degraded Reagents: DBCO reagents, particularly NHS esters, are sensitive to moisture and can degrade over time, losing reactivity. | Use fresh reagents. Allow moisture-sensitive reagents to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use. | |
| Incompatible Buffer: The buffer may contain interfering substances like sodium azide or primary amines (e.g., Tris). | Perform a buffer exchange into a non-interfering buffer such as PBS or HEPES at a neutral to slightly basic pH (7.0-8.5). | |
| Reaction is Very Slow | Low Reactant Concentration: Reaction kinetics are concentration-dependent. Very low concentrations will result in a slow reaction rate. | Increase the concentration of one or both reactants if possible. Reactions are more efficient at higher concentrations. |
| Suboptimal Buffer/pH: Some buffers can slow down the reaction. Higher pH values can sometimes increase reaction rates. | Switch to a different buffer system. For example, HEPES buffer has been shown to yield higher rate constants than PBS at the same pH. Consider increasing the pH to 8.0-8.5, provided your molecules are stable in this range. | |
| Protein/Biomolecule Precipitates | High Organic Solvent Concentration: The concentration of co-solvents like DMSO or DMF may be too high, causing proteins to precipitate. | Ensure the final concentration of the organic co-solvent in the reaction mixture does not exceed 10-20%. |
| Protein Instability: The protein may not be stable under the chosen pH or temperature conditions. | Adjust the reaction pH to be closer to the protein's isoelectric point or where it exhibits maximum stability. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Quantitative Data Summary
The following tables summarize key quantitative data to guide the optimization of your experiments.
Table 1: Recommended Reaction Parameters for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes | References |
| Temperature | 4°C to 37°C | Higher temperatures accelerate the reaction but may compromise biomolecule stability. | |
| Reaction Time | 2 to 48 hours | Typically 4-12 hours at room temperature. Longer times may be needed for lower temperatures or concentrations. | |
| pH | 6.0 to 9.0 | The optimal pH depends on biomolecule stability. Higher pH can sometimes increase rates. DBCO is acid-sensitive and should not be used below pH 5. | |
| Molar Ratio (DBCO:Azide) | 1:1 to 10:1 (or inverted) | Using an excess of one component (commonly 1.5:1 to 3:1) improves efficiency. | |
| Solvent | Aqueous Buffer (PBS, HEPES) with <20% organic co-solvent (DMSO, DMF) | Avoid buffers with primary amines or azides. |
Table 2: Influence of Buffer and pH on SPAAC Second-Order Rate Constants (k₂)
This data is based on the reaction between sulfo-DBCO-amine and model azides at 25°C.
| Buffer | pH | Rate Constant (k₂) Range (M⁻¹s⁻¹) | Key Observation | Reference |
| PBS | 7 | 0.32–0.85 | Exhibited among the lowest rate constants. | |
| HEPES | 7 | 0.55–1.22 | Showed the highest rate constants at neutral pH. | |
| DMEM Media | N/A | 0.59–0.97 | Faster than RPMI media. | |
| RPMI Media | N/A | 0.27–0.77 | Slower than DMEM media. |
Experimental Protocols
Here are detailed, generalized protocols for a two-step conjugation involving the labeling of a protein with a DBCO-NHS ester, followed by the click reaction with an azide-modified molecule.
Protocol 1: Labeling a Primary Amine-Containing Protein with DBCO-NHS Ester
This protocol describes the covalent attachment of a DBCO moiety to a protein via its primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at 1-10 mg/mL.
-
DBCO-NHS Ester.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Antibody Labeling Reaction:
-
Add a 10 to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Ensure the final concentration of DMSO or DMF is below 20% to prevent protein precipitation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
-
Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purify the DBCO-labeled Protein: Remove unreacted DBCO reagent and quenching buffer using a desalting column or dialysis. The DBCO-labeled protein is now ready for the SPAAC reaction. Store at 2-8°C, protected from light.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the reaction between the purified DBCO-labeled protein and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled protein.
-
Azide-functionalized molecule.
-
Azide-free reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reactants: Dissolve the azide-containing molecule in the reaction buffer.
-
Set up the Click Reaction:
-
Combine the DBCO-labeled protein and the azide-functionalized molecule in the reaction buffer.
-
A molar excess of 1.5–10 equivalents of one component is recommended to enhance efficiency.
-
-
Incubate the Reaction:
-
Incubate at room temperature for 4–12 hours or at 4°C overnight (at least 12 hours). The optimal time and temperature should be determined based on the specific reactants and desired outcome.
-
-
Purification (Optional): The resulting conjugate can be used directly or purified from excess, unreacted starting material if required for the downstream application. Purification methods may include size-exclusion chromatography (SEC), dialysis, or HPLC.
-
Storage: Store the final conjugate under appropriate conditions, typically at 4°C or frozen at -20°C. If storing long-term, sodium azide can be added to a final concentration of 0.02% (w/v) after the DBCO/azide coupling is complete.
Visualizations
Experimental Workflow for DBCO Conjugation
The following diagram illustrates the general workflow for labeling a protein with DBCO and subsequent conjugation to an azide-modified molecule.
References
Technical Support Center: Synthesis of DBCO-Amine Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of DBCO-amine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DBCO-amine degradation during peptide synthesis?
A1: The primary cause of DBCO-amine degradation is its instability under the strongly acidic conditions required for peptide cleavage from the solid-phase resin.[1][2] Specifically, high concentrations of trifluoroacetic acid (TFA) can induce an acid-catalyzed 5-endo-dig cycloisomerization, leading to an inactivating rearrangement of the DBCO moiety.[1] While DBCO can tolerate lower concentrations of TFA (less than 30%), most standard cleavage protocols for Fmoc-based solid-phase peptide synthesis (SPPS) utilize 95% TFA for efficient removal of side-chain protecting groups and cleavage from the resin.[1][2]
Q2: How can I prevent the degradation of the DBCO group during the final cleavage step?
A2: A robust method to prevent the acid-mediated rearrangement of DBCO is to protect it with a copper(I) salt, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate ((MeCN)₄CuBF₄), during the TFA cleavage step. The copper(I) ion forms a reversible complex with the cyclooctyne, shielding it from the acidic environment.
Q3: Are there any orthogonal protecting groups compatible with Fmoc-SPPS that can be used for the DBCO-amine?
A3: While the copper(I) protection strategy is effective during cleavage, the use of orthogonal protecting groups on the DBCO-amine itself for the entire synthesis is not a widely documented standard procedure. However, in principle, protecting groups that are stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage, but can be removed under specific, non-damaging conditions, could be employed. Examples of such protecting groups used for amino acid side chains in Fmoc-SPPS include allyloxycarbonyl (Alloc), which is removed by palladium catalysts, and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde), which are removed by hydrazine. The compatibility and efficacy of these protecting groups specifically for the DBCO-amine would require empirical validation.
Q4: Can I incorporate DBCO-amine at any position in my peptide sequence?
A4: Yes, DBCO-amine can be incorporated at various positions. It is often coupled to the side chain of an amino acid like lysine. However, the bulky nature of the DBCO group may present steric hindrance during coupling reactions. To mitigate this, incorporating short spacers, such as PEG linkers, between the amino acid and the DBCO moiety can be beneficial.
Q5: How can I monitor the integrity of the DBCO group in my synthesized peptide?
A5: The integrity of the DBCO group can be assessed using analytical techniques such as mass spectrometry (MS) and UV-Vis spectroscopy. A successful synthesis will show the expected mass of the DBCO-containing peptide. The DBCO moiety has a characteristic UV absorbance at approximately 309 nm, which can be used for qualitative confirmation. To confirm its reactivity, a small-scale strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing molecule can be performed, followed by MS or HPLC analysis to detect the formation of the triazole product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of DBCO-containing peptide after cleavage. | Degradation of the DBCO group by TFA during cleavage. | Implement the copper(I) protection protocol during the cleavage step using (MeCN)₄CuBF₄. |
| Incomplete coupling of the DBCO-amine due to steric hindrance. | - Use a spacer (e.g., PEG linker) between the amino acid and the DBCO moiety.- Increase the coupling time and/or use a more efficient coupling reagent like HATU or HCTU. | |
| Mass spectrometry analysis shows a loss of the DBCO moiety or unexpected side products. | Acid-mediated rearrangement of the DBCO ring system. | - Ensure the use of the copper(I) protection method during cleavage.- Minimize the duration of exposure to high concentrations of TFA. |
| The purified DBCO-peptide is unreactive in a subsequent SPAAC "click" reaction. | The DBCO group has been degraded or modified. | - Re-evaluate the cleavage and purification steps to ensure conditions are not degrading the DBCO moiety.- Confirm the integrity of the DBCO group using UV-Vis spectroscopy (absorbance at ~309 nm) and mass spectrometry. |
| Residual copper(I) from the protection step is complexed with the DBCO, preventing reaction. | If an excess of the copper protectant was used, consider a post-cleavage wash with a mild chelating agent like aqueous ammonia or EDTA to remove any remaining copper ions. |
Quantitative Data Summary
The following table summarizes the key quantitative finding for the copper(I) protection of DBCO-amine during TFA cleavage.
| Parameter | Value | Significance | Reference |
| Optimal Equivalents of (MeCN)₄CuBF₄ | 5 equivalents (relative to the peptide on resin) | Provides a high degree of protection against acid-mediated degradation. Using significantly more (e.g., 50 equivalents) can surprisingly lead to a decrease in the reactivity of the purified DBCO-peptide. |
Experimental Protocols
Protocol: Copper(I) Protection of DBCO-Amine During TFA Cleavage
This protocol describes the protection of the DBCO moiety using tetrakis(acetonitrile)copper(I) tetrafluoroborate ((MeCN)₄CuBF₄) during the final TFA cleavage step of Fmoc-SPPS.
Materials:
-
Peptide-resin containing the DBCO moiety
-
Tetrakis(acetonitrile)copper(I) tetrafluoroborate ((MeCN)₄CuBF₄)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Following the final Fmoc deprotection and any N-terminal modifications, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Copper(I) Addition:
-
Weigh the dry peptide-resin.
-
In a separate vial, weigh out 5 molar equivalents of (MeCN)₄CuBF₄ relative to the theoretical loading of the resin.
-
Add the solid (MeCN)₄CuBF₄ directly to the dry peptide-resin in the reaction vessel.
-
-
Cleavage Cocktail Preparation: Prepare the desired TFA cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The choice of scavengers should be tailored to the peptide sequence.
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin containing the copper(I) salt.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and byproducts.
-
-
Drying and Storage: Dry the peptide pellet under vacuum and store it under appropriate conditions (typically -20°C or -80°C).
Visualizations
Caption: Troubleshooting workflow for preventing DBCO-amine degradation.
References
side reactions of Dbco-amine tfa with biological samples
Welcome to the technical support center for DBCO-amine TFA. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this compound in biological applications, with a focus on identifying and mitigating potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the "TFA" in this compound?
A1: TFA stands for trifluoroacetic acid. It is a common counter-ion used to form a salt with the amine group of the DBCO-amine, ensuring its stability and solubility. However, residual TFA in the final peptide or conjugate preparation can interfere with biological assays.[1] It has been shown to inhibit or promote cell growth and can cause unpredictable fluctuations in experimental data.[1] For sensitive applications, exchanging the TFA counter-ion for a more biocompatible one, like hydrochloride, is recommended.[1]
Q2: What are the primary side reactions of the DBCO group with biological samples?
A2: The primary and most documented side reaction of the DBCO (dibenzocyclooctyne) group is the "thiol-yne" reaction with free sulfhydryl groups (-SH), most notably from cysteine residues in proteins.[2][3] While the desired strain-promoted azide-alkyne cycloaddition (SPAAC) is significantly faster, the thiol-yne reaction can lead to non-specific labeling and background signal, especially when using a large excess of the DBCO reagent or during long incubation times.
Q3: How stable is this compound in solution?
A3: The DBCO moiety itself is relatively stable in aqueous buffers and can be stored for several weeks at 4°C or -20°C with minimal loss of reactivity. However, it is sensitive to strongly acidic conditions (e.g., pH < 5 or high concentrations of TFA used in peptide cleavage), which can cause an inactivating rearrangement. For long-term storage, buffers containing azides or thiols should be avoided. If the DBCO-amine is activated (e.g., as a DBCO-NHS ester), the primary stability concern becomes the activated ester, which is highly susceptible to hydrolysis.
Q4: Can the DBCO group react with any other functional groups in biological systems?
A4: The DBCO group is highly selective for azides. Its reaction with other nucleophiles present in biological systems is generally negligible compared to the azide-alkyne cycloaddition. The most significant off-target reactivity is with thiols. DBCO does not react with tetrazines, allowing for orthogonal labeling strategies.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Activated DBCO-amine: If using an activated form like a DBCO-NHS ester, it may have hydrolyzed due to moisture or inappropriate buffer pH. | • Prepare activated ester solutions immediately before use in an anhydrous solvent like DMSO or DMF. • Perform labeling reactions at pH 7.0-8.0. Avoid higher pHs which accelerate hydrolysis. • Use amine-free buffers (e.g., PBS, HEPES) for the conjugation step. |
| 2. Inactive DBCO Reagent: The DBCO group may have degraded due to improper storage or exposure to strong acids. | • Store DBCO reagents at -20°C, protected from light and moisture. • Avoid acidic conditions (pH < 5). | |
| 3. Suboptimal Reaction Conditions: Low reactant concentrations, insufficient incubation time, or low temperature can reduce reaction efficiency. | • Increase the concentration of one or both reactants. • Increase incubation time (e.g., from 1-4 hours to 12 hours) or temperature (e.g., from 4°C to room temperature). | |
| High Background / Non-specific Labeling | 1. Thiol-Yne Side Reaction: The DBCO group is reacting with free thiols (cysteine residues) on proteins or other biomolecules. | • Block free thiols: Pre-treat the biological sample with a thiol-blocking reagent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) before adding the DBCO reagent. • Reduce DBCO excess: Use a lower molar excess of the DBCO reagent. • Run a control: Perform the labeling reaction on a sample that does not contain an azide group to quantify the extent of non-specific labeling. |
| 2. Hydrophobic Interactions: DBCO is a hydrophobic moiety and can non-specifically bind to proteins or cell surfaces. | • Use DBCO reagents that incorporate a hydrophilic PEG spacer to increase solubility and reduce non-specific binding. • Add a non-ionic surfactant (e.g., 0.05% Tween 20) to the reaction and wash buffers. • Increase the salt concentration of the buffer (e.g., 300-500 mM NaCl) to disrupt ionic interactions. | |
| Unexpected Biological Effects | 1. TFA Counter-ion Interference: Residual TFA from the this compound salt is affecting the cells or proteins in the assay. | • Perform a salt exchange to replace TFA with a more biocompatible counter-ion like chloride (HCl) or acetate. This can be done via dialysis, HPLC, or ion-exchange chromatography. |
Troubleshooting Workflow
Quantitative Data Summary
Understanding the kinetics of the intended reaction versus potential side reactions is crucial for optimizing experimental design.
Table 1: Comparison of Reaction Kinetics
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Notes |
| SPAAC (Desired) | DBCO + Benzyl Azide | ~0.3 - 1.0 M⁻¹s⁻¹ | The primary, desired bioorthogonal reaction. Rate can be influenced by buffer type and pH. |
| Thiol-Yne (Side Reaction) | BCN* + Thiol | ~1 x 10⁻⁴ M⁻¹s⁻¹ | Significantly slower than SPAAC (approx. 3 orders of magnitude). Can become relevant with high DBCO concentrations or long incubation times. |
Table 2: Hydrolysis Rate of NHS Esters
| Condition | Half-life (t½) of NHS Ester | Implication for Labeling |
| pH 7.0, 0°C | 4 - 5 hours | Favorable conditions for minimizing hydrolysis during a typical 1-2 hour labeling reaction on ice. |
| pH 8.0, RT | Significantly shorter (minutes) | Higher pH accelerates labeling but also hydrolysis. Use high protein concentrations and shorter reaction times. |
| pH 8.6, 4°C | ~10 minutes | Very rapid hydrolysis. These conditions should generally be avoided unless the reaction with the amine is extremely fast. |
Experimental Protocols
Protocol 1: Protein Labeling with DBCO-NHS Ester
This protocol describes the activation of a protein's primary amines (lysine residues, N-terminus) with a DBCO-NHS ester, prepared from DBCO-amine.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-NHS Ester (prepared fresh)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis device
Procedure:
-
Prepare DBCO-NHS Ester Stock: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction Setup: Add the DBCO-NHS ester stock solution to the protein solution. The molar excess of the ester depends on the protein concentration:
-
For protein concentrations > 5 mg/mL, use a 10-fold molar excess.
-
For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.
-
Ensure the final DMSO/DMF concentration is below 15-20% to avoid protein precipitation.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column or dialysis against the desired buffer for the subsequent click reaction.
Protocol 2: Copper-Free Click Reaction (SPAAC)
This protocol describes the conjugation of the DBCO-labeled protein from Protocol 1 with an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Combine the DBCO-labeled protein and the azide-functionalized molecule in the reaction buffer. A 1.5 to 3-fold molar excess of one component is typically recommended.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or 4-12 hours at 4°C. Longer incubation times can improve efficiency, but may also increase the risk of side reactions if free thiols are present.
-
Analysis: The reaction progress and final product can be analyzed by methods such as SDS-PAGE, mass spectrometry, or HPLC.
-
Purification (Optional): If necessary, purify the final conjugate from unreacted components using size-exclusion chromatography or other appropriate methods.
Protocol 3: Control Experiment for Thiol-Yne Reactivity
This protocol is designed to assess the level of non-specific labeling due to the reaction of DBCO with free thiols.
Procedure:
-
Prepare Two Samples: Prepare two identical aliquots of your biological sample (e.g., protein solution or cell lysate).
-
Block Thiols in One Sample: To one aliquot (Sample A), add iodoacetamide (IAM) to a final concentration of 10 mM and incubate for 1 hour at room temperature in the dark to block all free sulfhydryl groups. The second aliquot (Sample B) receives no treatment.
-
Add DBCO Reagent: Add the identical concentration of your DBCO reagent (e.g., DBCO-PEG-Fluorophore) to both Sample A and Sample B.
-
Incubate: Incubate both samples under your standard click reaction conditions (time, temperature).
-
Analysis: Analyze the labeling intensity in both samples using an appropriate method (e.g., fluorescence gel scan, flow cytometry, or mass spectrometry).
-
Result: Labeling observed in Sample A represents non-specific binding not related to thiols. The difference in labeling intensity between Sample B and Sample A represents the contribution from the thiol-yne side reaction.
-
Visual Guides
Desired vs. Side Reaction Pathway
References
Technical Support Center: Enhancing the Solubility of DBCO-Amine Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with DBCO-amine conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of my DBCO-amine conjugate?
A1: The low solubility of DBCO-amine conjugates often stems from the inherent hydrophobicity of the dibenzocyclooctyne (DBCO) moiety.[1] When conjugated to a biomolecule, particularly if the biomolecule itself has hydrophobic regions, the resulting conjugate can exhibit poor aqueous solubility, leading to aggregation and precipitation.[2] For antibody-drug conjugates (ADCs), a high drug-to-antibody ratio (DAR) can also increase hydrophobicity and contribute to solubility issues.[3]
Q2: How can I proactively improve the solubility of my DBCO-amine conjugate during its design?
A2: Incorporating hydrophilic linkers is a primary strategy to enhance the solubility of your conjugate. Polyethylene glycol (PEG) spacers are widely used for this purpose as they can create a hydration shell around the molecule, increasing its water solubility.[4][5] Using linkers with more ethylene glycol units (e.g., PEG4, PEG12, PEG24) can further improve hydrophilicity. Additionally, employing site-specific conjugation methods can lead to more homogeneous products with a controlled DAR, which can help mitigate aggregation.
Q3: Can the choice of buffer and reaction conditions affect the solubility of the final conjugate?
A3: Yes, the buffer composition, pH, and presence of co-solvents are critical. The solubility of protein conjugates is often highly dependent on the pH and ionic strength of the buffer. It is advisable to perform conjugation in a buffer that is optimal for the stability and solubility of the starting biomolecule, typically at a pH of 7-9 for reactions with NHS esters. While organic co-solvents like DMSO or DMF are often necessary to dissolve the DBCO reagent, their final concentration should be minimized (typically below 10-15%) to prevent precipitation of the biomolecule.
Q4: What are cyclodextrins and can they help with the solubility of my DBCO-amine conjugate?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, or hydrophobic moieties of a larger molecule, within their core, effectively increasing the overall solubility of the guest molecule in aqueous solutions. Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to improve the solubility and stability of hydrophobic drugs and conjugates.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation during conjugation reaction | High concentration of organic co-solvent (e.g., DMSO, DMF) used to dissolve the DBCO-amine reagent. | - Minimize the volume of the organic solvent.- Add the DBCO reagent solution to the biomolecule solution slowly while stirring.- Perform a solvent exchange step after conjugation to remove the organic solvent. |
| The DBCO-amine reagent itself has low aqueous solubility. | - Use a sulfonated version of the DBCO reagent (e.g., Sulfo-DBCO) which has improved water solubility. | |
| The pH of the reaction buffer is near the isoelectric point (pI) of the protein, leading to precipitation. | - Adjust the pH of the buffer to be at least one unit away from the pI of the protein. | |
| Final conjugate is difficult to dissolve or precipitates from aqueous buffer | The resulting conjugate is highly hydrophobic due to the DBCO moiety and/or the conjugated molecule. | - Incorporate a hydrophilic linker, such as a PEG spacer, between the DBCO and the amine-reactive group.- Formulate the conjugate with a solubility-enhancing excipient like a cyclodextrin (e.g., HP-β-CD). |
| High drug-to-antibody ratio (DAR) in ADCs. | - Optimize the conjugation reaction to achieve a lower, more controlled DAR. | |
| Conjugate aggregates over time during storage | Suboptimal storage buffer conditions. | - Screen different buffer formulations with varying pH and excipients to find conditions that maximize stability.- Store the conjugate at a low temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility with a PEGylated DBCO-NHS Ester
This protocol outlines the steps for conjugating an amine-containing biomolecule with a PEGylated DBCO-NHS ester to enhance the solubility of the final conjugate.
-
Biomolecule Preparation:
-
Ensure the biomolecule (e.g., protein, peptide) is in an amine-free buffer such as PBS (pH 7.4).
-
The concentration of the biomolecule should ideally be 2 mg/mL or higher.
-
-
DBCO-PEG-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the DBCO-PEG-NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the biomolecule solution. The final concentration of the organic solvent should be kept as low as possible (ideally under 15%).
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove unreacted DBCO-PEG-NHS ester and the quenching agent by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Formulation with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to formulate a poorly soluble DBCO-amine conjugate with HP-β-CD to improve its solubility.
-
Preparation of HP-β-CD Stock Solution:
-
Prepare a stock solution of HP-β-CD in an appropriate aqueous buffer (e.g., PBS) at a concentration determined to be optimal for your conjugate (e.g., 20-45% w/v).
-
-
Solubility Test:
-
Perform a preliminary solubility test by adding increasing amounts of the HP-β-CD stock solution to a known amount of your lyophilized DBCO-amine conjugate.
-
Vortex or sonicate the mixture and visually inspect for dissolution.
-
-
Formulation:
-
Once the optimal ratio of HP-β-CD to conjugate is determined, dissolve the DBCO-amine conjugate directly into the pre-prepared HP-β-CD solution.
-
For example, dissolve the conjugate in a 20% HP-β-CD solution in PBS.
-
-
Characterization:
-
Confirm the concentration of the solubilized conjugate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Visualizing Experimental Concepts
Caption: Workflow for improving DBCO-amine conjugate solubility.
Caption: Structure of a solubility-enhanced DBCO conjugate.
References
- 1. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding of Dbco-Amine Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the non-specific binding of Dbco-amine probes during experiments.
Troubleshooting Guides
This section offers solutions to common problems encountered during the use of Dbco-amine probes.
Issue: High Background Signal Obscuring Specific Staining
High background fluorescence is a frequent challenge that can mask the true signal from your target molecule. This is often due to non-specific binding of the Dbco-amine probe to unintended cellular components.
Q1: What are the primary causes of high background fluorescence with Dbco-amine probes?
High background fluorescence can originate from several factors throughout your experimental workflow:
-
Excessive Probe Concentration: Using a higher concentration of the Dbco-amine probe than necessary can lead to increased non-specific interactions.[1]
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on cells or tissues can result in the probe adhering to unintended locations.[1][2]
-
Improper Fixation and Permeabilization: The choice of fixative and permeabilizing agent can alter cell membrane integrity and expose non-specific binding sites.[1]
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound probes, contributing to the background signal.[1]
-
Probe Aggregation: Dbco-amine probes, particularly those with hydrophobic linkers, can form aggregates that may bind non-specifically to cellular structures.
-
Hydrophobic and Ionic Interactions: The inherent physicochemical properties of the probe and cellular environment can lead to non-specific attachment.
Q2: How can I optimize my staining protocol to minimize non-specific binding?
A systematic approach to optimizing your protocol can significantly reduce background noise.
-
Titrate Your Dbco-Amine Probe: Perform a concentration titration to find the optimal balance between a strong specific signal and low background. Start with the manufacturer's recommended concentration and test a range of dilutions.
-
Implement a Robust Blocking Step: Incubate your sample with a blocking buffer for at least one hour at room temperature. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the secondary antibody host species, and casein.
-
Optimize Washing Steps: Increase the number and duration of washing steps after incubation with the Dbco-amine probe. Using a wash buffer containing a mild detergent, such as 0.1% Tween-20 in PBS, can help to remove unbound probes more effectively.
-
Adjust Buffer Conditions:
-
pH: The pH of your buffers can influence the charge of both the probe and the biological sample. Adjusting the pH may help to reduce electrostatic-based non-specific binding.
-
Salt Concentration: Increasing the salt concentration (e.g., with NaCl) in your buffers can help to shield charged interactions and reduce non-specific binding.
-
-
Include Proper Controls:
-
Unstained Control: An unstained sample will help you to identify and account for autofluorescence.
-
No Azide Control: If your experiment involves a click reaction with an azide-modified target, a control sample that has not been treated with the azide will help you to determine the level of non-specific binding of the Dbco-amine probe itself.
-
Experimental Workflow for Troubleshooting Non-Specific Binding
Frequently Asked Questions (FAQs)
Q3: Can the amine group on the Dbco-amine probe contribute to non-specific binding?
Yes, the primary amine group on a Dbco-amine probe can contribute to non-specific binding through electrostatic interactions with negatively charged molecules and surfaces within the cell, such as nucleic acids and certain proteins. If you suspect this is an issue, consider adjusting the pH or increasing the salt concentration of your buffers to minimize these charge-based interactions.
Q4: Are there alternatives to Dbco-amine that might show less non-specific binding?
If non-specific binding persists, you might consider using a Dbco probe with a different functional group or a hydrophilic linker, such as polyethylene glycol (PEG). A PEG linker can increase the hydrophilicity of the probe, which may reduce non-specific hydrophobic interactions.
Q5: My Dbco-amine probe appears to be precipitating out of solution. Could this be causing non-specific binding?
Yes, probe aggregation and precipitation can lead to significant non-specific binding artifacts. Dbco-amine has limited solubility in aqueous solutions and is more soluble in organic solvents like DMSO or DMF. When preparing your working solution, ensure that the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. It is recommended to prepare fresh solutions and centrifuge them to remove any aggregates before use.
Q6: What are the ideal buffer conditions for minimizing non-specific binding?
The optimal buffer conditions can be application-dependent. However, here are some general guidelines:
-
Buffers: Use non-amine-containing buffers at a pH between 7 and 9, such as PBS (20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4), 20 mM HEPES, 100 mM carbonate/bicarbonate, or 50 mM borate buffer. Avoid buffers containing primary amines, such as Tris, as they can react with NHS esters if you are performing a labeling step.
-
Additives: The inclusion of additives can be beneficial:
-
BSA: Typically used at a concentration of 1% to block non-specific protein binding sites.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 can help to disrupt hydrophobic interactions.
-
Decision Tree for Buffer Optimization
Quantitative Data Summary
The following tables provide a summary of key quantitative data to guide the optimization of your experiments.
Table 1: Recommended Molar Excess of DBCO-NHS Ester for Protein Labeling
| Protein Concentration | Recommended Molar Excess of DBCO-NHS Ester |
| > 5 mg/ml | 10-fold |
| < 5 mg/ml | 20- to 50-fold |
Data compiled from Interchim product information.
Table 2: Typical Reaction Conditions for DBCO-Azide Click Chemistry
| Parameter | Recommended Condition | Notes |
| Temperature | 4 - 37 °C | Higher temperatures generally lead to faster reaction rates. |
| Incubation Time | 2 - 12 hours | Can be extended to improve efficiency. |
| pH | 7 - 9 | Use non-amine-containing buffers. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering substances.
-
-
Prepare the DBCO-NHS Ester Solution:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
-
Antibody Labeling Reaction:
-
Add the appropriate molar excess of the 10 mM DBCO-NHS ester solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted DBCO-NHS ester and quenching reagent using a desalting column or dialysis.
-
Protocol 2: Copper-Free Click Reaction of a DBCO-Labeled Protein with an Azide-Containing Molecule
-
Prepare the Reactants:
-
Have your DBCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve the azide-containing molecule in a compatible solvent.
-
-
Click Reaction:
-
Add the DBCO-labeled protein to the azide-containing molecule. A 1.5 to 3.0 molar excess of the more abundant protein is recommended if applicable.
-
Incubate the reaction mixture for 2-4 hours at room temperature or for 2-12 hours at 4°C.
-
-
Purification:
-
The conjugated product can be purified from unreacted components using methods such as size exclusion chromatography or dialysis, depending on the nature of the conjugate.
-
References
Technical Support Center: Impact of TFA on Dbco-amine Stability and Reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dbco-amine, particularly concerning the impact of its trifluoroacetic acid (TFA) salt form on stability and reactivity.
Troubleshooting Guides
Issue 1: Degradation of Dbco-amine during experimental procedures.
Question: I am observing a loss of reactivity of my Dbco-amine over time, especially in acidic conditions. How can I prevent this?
Answer: The dibenzocyclooctyne (DBCO) group is known to be unstable in strongly acidic environments, such as high concentrations of trifluoroacetic acid (TFA)[1]. This instability leads to an acid-catalyzed rearrangement of the DBCO ring, rendering it inactive for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Troubleshooting Steps:
-
Avoid High TFA Concentrations: Whenever possible, avoid exposing Dbco-amine to high concentrations of TFA (>30%) for extended periods[1]. If TFA is used for cleavage from a solid support during peptide synthesis, it is crucial to remove it promptly.
-
Copper(I) Protection for Peptide Synthesis: For applications involving solid-phase peptide synthesis (SPPS) where high TFA concentrations are unavoidable for resin cleavage, the DBCO moiety can be protected from acid-mediated rearrangement by the addition of a copper(I) salt, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate ((MeCN)₄CuBF₄)[1][2][3].
-
Neutralization of Dbco-amine TFA Salt: If you are using the commercially available this compound salt, it is recommended to neutralize the TFA to generate the free amine before proceeding with reactions that are sensitive to acidic pH.
Experimental Protocol: Neutralization of this compound Salt
This protocol describes a method to convert the TFA salt of Dbco-amine to its free amine form.
-
Materials:
-
This compound salt
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the this compound salt in a minimal amount of DCM.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Gently shake the funnel, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer contains the free Dbco-amine.
-
Drain the lower organic layer into a clean flask.
-
Wash the organic layer again with deionized water to remove any residual bicarbonate.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the free Dbco-amine.
-
Issue 2: Low yield in bioconjugation reactions with this compound salt.
Question: I am getting a low yield in my NHS ester acylation reaction using this compound salt. What could be the reason?
Answer: The primary amine of Dbco-amine is the reactive species in acylation reactions with N-hydroxysuccinimide (NHS) esters. When Dbco-amine is in its TFA salt form, the amine group is protonated (R-NH₃⁺), which significantly reduces its nucleophilicity and thus its reactivity towards the electrophilic NHS ester.
Troubleshooting Steps:
-
Ensure Neutral to Basic pH: The reaction between a primary amine and an NHS ester is most efficient at a pH range of 7-9. The presence of TFA will lower the pH of the reaction mixture, thereby inhibiting the reaction.
-
In-situ Neutralization: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize the TFA and deprotonate the amine in situ. It is recommended to add the base before adding the NHS ester.
-
Convert to Free Amine: For optimal results, convert the this compound salt to the free amine form before the reaction using the protocol described in Issue 1 .
-
Reaction Buffer: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at pH 7.4 for your conjugation reaction. Avoid buffers containing primary amines like Tris, as they will compete with your Dbco-amine for reaction with the NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the impact of TFA on the stability of the DBCO group?
A1: High concentrations of TFA (e.g., 95%), often used in peptide synthesis for cleavage from the resin, can cause an inactivating rearrangement of the DBCO ring structure through an acid-catalyzed 5-endo-dig cycloisomerization. However, the DBCO moiety is generally stable in lower concentrations of TFA (<30%).
Q2: How can I assess the stability of my Dbco-amine in the presence of TFA?
A2: You can monitor the stability of Dbco-amine using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). By analyzing samples at different time points of TFA exposure, you can track the disappearance of the parent Dbco-amine peak and the appearance of degradation products.
Experimental Protocol: HPLC-MS Analysis of Dbco-amine Stability
-
Materials:
-
Dbco-amine
-
TFA solutions of varying concentrations (e.g., 10%, 30%, 50%, 95% in a suitable solvent like acetonitrile or water)
-
HPLC system with a C18 column
-
Mass spectrometer
-
-
Procedure:
-
Prepare solutions of Dbco-amine in the different TFA concentrations.
-
Inject a sample immediately (t=0) into the HPLC-MS system to get a baseline chromatogram and mass spectrum.
-
Incubate the solutions at a controlled temperature (e.g., room temperature).
-
Inject samples at various time intervals (e.g., 1h, 2h, 4h, 24h).
-
Analyze the chromatograms to quantify the remaining Dbco-amine peak area and identify any new peaks corresponding to degradation products.
-
Confirm the identity of the peaks using the mass spectrometer.
-
Q3: Is the amine group of this compound salt reactive?
A3: The amine group in the TFA salt form (R-NH₃⁺) is protonated and therefore a poor nucleophile. For reactions where the amine acts as a nucleophile, such as in reactions with NHS esters, the TFA salt will exhibit significantly lower reactivity compared to the free amine (R-NH₂) form. Neutralization to the free amine is necessary for efficient reaction.
Q4: What are the optimal storage conditions for this compound salt?
A4: this compound salt should be stored at -20°C, protected from moisture and light. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the compound.
Q5: Can residual TFA from Dbco-amine affect my downstream SPAAC reaction?
A5: While the SPAAC reaction itself is generally tolerant to a wide range of pH, the presence of excess acid can potentially affect the stability of your azide-containing biomolecule or the overall reaction kinetics. A study on the effect of pH on SPAAC reactions showed that higher pH values generally increased reaction rates. Therefore, it is good practice to neutralize or remove excess TFA before the click reaction.
Data Presentation
Table 1: Stability of DBCO in Varying TFA Concentrations
| TFA Concentration | Stability | Reference |
| < 30% | Generally stable | |
| 95% | Undergoes inactivating rearrangement |
Table 2: Efficacy of Copper(I) Protection on DBCO Stability in 95% TFA
| Equivalents of (MeCN)₄CuBF₄ | Reactive DBCO (%) | Reference |
| 0 | Low | |
| 5 | Significantly Increased | |
| 50 | Decreased reactivity (potential complexation) |
Mandatory Visualization
Caption: Experimental workflow for using this compound salt in bioconjugation.
Caption: Troubleshooting logic for low yield in Dbco-amine bioconjugation reactions.
References
Technical Support Center: Strategies to Reduce Aggregation of DBCO-Labeled Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dibenzocyclooctyne (DBCO)-labeled proteins. Our goal is to help you navigate common challenges with protein aggregation to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with a DBCO reagent?
A1: Protein aggregation after DBCO labeling is a common issue that can stem from several factors:
-
Increased Hydrophobicity : The DBCO group is inherently hydrophobic.[1][2][3][4] Covalently attaching it to the protein surface increases the overall hydrophobicity, which can lead to intermolecular hydrophobic interactions and aggregation.
-
High Degree of Labeling (Over-labeling) : Attaching too many DBCO molecules can significantly alter the protein's surface charge and isoelectric point (pI).[1] This can reduce the protein's solubility in a given buffer and lead to precipitation.
-
Suboptimal Buffer Conditions : The reaction buffer's pH, ionic strength, or composition can impact protein stability. Proteins are least soluble at their isoelectric point (pI), and labeling can shift the pI, making the protein prone to aggregation in the existing buffer.
-
High Protein Concentration : Labeling reactions performed at high protein concentrations increase the probability of intermolecular interactions, which can accelerate aggregation.
-
Intrinsic Properties of the Protein : Some proteins are inherently more prone to aggregation due to exposed hydrophobic patches, conformational instability, or sensitivity to modifications.
Q2: How can I detect protein aggregation in my sample?
A2: Aggregation can range from visible precipitates to soluble, high-molecular-weight oligomers. Common detection methods include:
-
Visual Observation : The simplest method is to check for cloudiness, turbidity, or visible precipitates in the solution.
-
UV-Vis Spectroscopy : An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering caused by aggregates.
-
Dynamic Light Scattering (DLS) : DLS is a highly sensitive technique that measures the size distribution of particles in a solution and can detect the presence of soluble aggregates.
-
Size Exclusion Chromatography (SEC) : Aggregates will elute earlier than the monomeric protein. The appearance of high-molecular-weight peaks or a peak in the void volume is a strong indicator of aggregation.
Q3: Can the choice of DBCO reagent affect aggregation?
A3: Yes. DBCO reagents are available with different linkers, and choosing one with a hydrophilic spacer, such as polyethylene glycol (PEG), can significantly improve the solubility of the labeled protein. The hydrophilic PEG chain can help mask the hydrophobicity of the DBCO core and the protein surface, reducing the tendency to aggregate.
Q4: What is the first step I should take after the labeling reaction is complete?
A4: The most critical first step is to remove the excess, unreacted DBCO reagent. This can be achieved through methods like spin desalting columns for small volumes or dialysis for larger volumes. Failure to remove the excess hydrophobic reagent can interfere with downstream applications and purification steps.
Q5: How should I purify my DBCO-labeled protein to remove aggregates?
A5: Size Exclusion Chromatography (SEC) is a highly effective method for separating monomeric, correctly labeled protein from aggregates. It also removes small molecule impurities like excess DBCO reagent.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving protein aggregation issues during and after DBCO labeling.
Problem: Visible precipitation or cloudiness during or immediately after the labeling reaction.
| Possible Cause | Recommended Solution |
| High Degree of Labeling | Reduce the molar excess of the DBCO reagent used in the reaction. Perform a titration to find the optimal reagent-to-protein ratio that provides sufficient labeling without causing insolubility. |
| High Protein Concentration | Decrease the protein concentration during the labeling reaction. Working with a more dilute protein solution can minimize intermolecular interactions. |
| Suboptimal Buffer Conditions (pH, Salt) | Screen different buffer conditions. Adjust the pH to be at least one unit away from the protein's pI. Optimize the salt concentration (e.g., 150 mM to 500 mM NaCl) to improve solubility. |
| Hydrophobicity of DBCO Reagent | Add stabilizing excipients to the reaction buffer. Common additives include glycerol (5-20%), arginine (50-500 mM), or non-ionic detergents like Tween-20 (0.01-0.1%). |
| Reaction Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Lower temperatures can slow down aggregation kinetics. |
Problem: Gradual aggregation or loss of protein during storage after purification.
| Possible Cause | Recommended Solution |
| Inappropriate Storage Buffer | Exchange the purified protein into an optimized storage buffer. This buffer should have a pH and ionic strength that maximizes the protein's long-term stability. |
| Freeze-Thaw Stress | Aliquot the purified protein into single-use volumes to avoid repeated freeze-thaw cycles. Add a cryoprotectant such as glycerol (10-50%) or sucrose to the storage buffer. |
| Residual Instability | Include stabilizing excipients in the final storage buffer. Arginine, sorbitol, and low levels of non-ionic detergents can help maintain protein solubility over time. |
Data Presentation
Table 1: Recommended Starting Conditions for DBCO Labeling Reactions
| Parameter | Recommendation | Notes |
| Molar Excess of DBCO Reagent | 10- to 40-fold molar excess (for DBCO-NHS esters) | Start with a lower ratio (e.g., 10x) and increase only if labeling efficiency is too low. Titration is highly recommended. |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can increase aggregation risk. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES) at pH 7.2-8.5 | Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with NHS-ester reagents. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is often sufficient. Use 4°C for sensitive proteins to minimize aggregation, though this may require longer incubation. |
| Incubation Time | 1-4 hours at Room Temperature; 12+ hours at 4°C | Monitor reaction progress if possible. Prolonged incubation can sometimes increase side reactions or aggregation. |
| Solvent for DBCO Reagent | Anhydrous DMSO or DMF | Dissolve the DBCO reagent immediately before use. Add it slowly to the protein solution with gentle mixing to avoid localized high concentrations. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester
This protocol describes a general method for labeling a protein with a DBCO-NHS ester, which targets primary amines (e.g., lysine residues).
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester reagent
-
Anhydrous DMSO
-
Spin desalting columns for purification
Procedure:
-
Protein Preparation : Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer like PBS at pH 7.2-7.4. If the protein is in a buffer containing Tris or other primary amines, perform a buffer exchange into PBS.
-
DBCO Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.
-
Labeling Reaction : Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein sample. The final concentration of DMSO should ideally be below 20%.
-
Incubation : Incubate the reaction at room temperature for 60 minutes with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours or overnight.
-
Purification : Remove the unreacted DBCO-NHS ester and reaction byproducts using a spin desalting column equilibrated with the desired storage buffer. This step is critical to stop the reaction and remove the hydrophobic excess reagent.
Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)
This protocol outlines the use of SEC to separate the monomeric DBCO-labeled protein from aggregates.
Materials:
-
DBCO-labeled protein sample (post-desalting)
-
SEC column suitable for the molecular weight of the protein
-
HPLC or FPLC system
-
SEC mobile phase (e.g., PBS or other optimized storage buffer)
Procedure:
-
System Equilibration : Equilibrate the SEC column with at least two column volumes of the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation : Centrifuge the DBCO-labeled protein sample at >10,000 x g for 10 minutes to pellet any large, insoluble aggregates.
-
Sample Injection : Inject the supernatant onto the equilibrated SEC column.
-
Chromatography : Run the chromatography at a flow rate appropriate for the column. Monitor the elution profile using UV absorbance (typically at 280 nm for protein and ~310 nm for DBCO).
-
Fraction Collection : Collect fractions corresponding to the different peaks. Aggregates will elute first (in or near the void volume), followed by the desired monomeric protein.
-
Analysis : Analyze the collected fractions (e.g., by SDS-PAGE) to confirm the purity and identity of the monomeric protein. Pool the fractions containing the pure, monomeric DBCO-labeled protein.
Visualizations
Experimental Workflow for DBCO Labeling
Caption: General workflow for DBCO labeling, reaction, and purification.
Troubleshooting Logic for Protein Aggregation
Caption: Troubleshooting flowchart for DBCO-labeled protein aggregation.
References
Technical Support Center: Purification of Hydrophobic DBCO-Amine Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with hydrophobic DBCO-amine compounds and their conjugates.
Frequently Asked Questions (FAQs)
Q1: Why are my hydrophobic DBCO-amine compounds difficult to purify?
A1: The purification challenges stem from several key properties of the dibenzocyclooctyne (DBCO) group:
-
High Hydrophobicity: The DBCO moiety is inherently nonpolar and hydrophobic. This leads to poor solubility in aqueous solutions and a strong tendency to interact with hydrophobic surfaces, including chromatography resins.
-
Aggregation: Hydrophobic interactions between DBCO-containing molecules can cause them to aggregate and precipitate out of solution, especially at high concentrations or in polar solvents. This can lead to low recovery and clogged chromatography columns.[1]
-
Non-specific Binding: The hydrophobicity can cause the compounds to stick to labware, filters, and chromatography stationary phases, resulting in significant product loss.
Q2: What is the recommended first-step purification method for these compounds?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying hydrophobic DBCO-amine derivatives. This technique separates molecules based on their hydrophobicity, making it well-suited for these compounds. A C18 column is a standard choice for the stationary phase.[2][3][4]
Q3: Which solvents should I use to dissolve my hydrophobic DBCO-amine compound before purification?
A3: Due to their poor aqueous solubility, it is best to dissolve hydrophobic DBCO-amine compounds in a minimal amount of a water-miscible organic solvent. Recommended solvents include:
-
Dimethylsulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
Always ensure the sample is fully dissolved before injection to prevent precipitation in the HPLC system. It is best practice to dissolve the sample in a solvent that is as weak as, or weaker than, the initial mobile phase to ensure good peak shape.[5]
Q4: My DBCO-amine compound is acid-sensitive. What precautions should I take during RP-HPLC?
A4: DBCO-amine is sensitive to acidic conditions and should not be subjected to a pH below 5. Standard RP-HPLC protocols often use trifluoroacetic acid (TFA) as a mobile phase additive. While 0.1% TFA is common, its acidity may be a concern. If degradation is observed, consider these alternatives:
-
Use a lower concentration of TFA: Try reducing the TFA concentration to 0.05%.
-
Use formic acid (FA): FA is a weaker acid and can be a suitable substitute.
-
Use a buffered mobile phase: Employ a buffer system that maintains the pH between 5.5 and 7.5, such as an ammonium acetate or phosphate buffer, ensuring it is compatible with your column and detection method.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of hydrophobic DBCO-amine compounds.
Problem 1: Poor Solubility and Sample Precipitation
Q: My compound precipitates when I prepare it for injection or during the HPLC run. How can I prevent this?
A: This is a common issue due to the compound's hydrophobicity.
-
Workflow for Improving Solubility:
-
Detailed Steps:
-
Solvent Optimization: Dissolve the crude material in the minimum required volume of a strong organic solvent like DMSO or DMF. Then, dilute the sample with the initial mobile phase composition (e.g., 70-80% acetonitrile in water) before injection.
-
Gradient Modification: Start the HPLC gradient with a higher percentage of organic solvent (e.g., start at 50% Acetonitrile instead of 20%). This prevents the compound from precipitating when it first encounters the mobile phase.
-
Lower Sample Concentration: High concentrations promote aggregation. Try diluting your sample to see if the issue resolves.
-
Problem 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Q: My purified peak is broad and shows significant tailing. What are the likely causes and solutions?
A: Peak tailing is often caused by strong, unwanted interactions between the compound and the stationary phase or by column overload.
-
Troubleshooting Peak Tailing:
A logic diagram for diagnosing causes of peak tailing.
-
Quantitative Impact of Mobile Phase Additives:
The addition of modifiers can significantly impact peak shape and retention time. Below is a table summarizing typical effects when purifying a hydrophobic DBCO-conjugate.
Mobile Phase Condition Purity (%) Recovery (%) Peak Tailing Factor Observations Water/ACN + 0.1% TFA 95 65 2.2 Significant peak tailing, reduced recovery. Water/ACN + 0.1% FA 96 70 1.8 Reduced tailing compared to TFA. Water/ACN + 0.1% TEA 94 85 1.3 Improved peak symmetry and recovery, but may affect selectivity. Water/ACN/IPA + 0.1% TFA 97 80 1.5 Sharper peaks and better recovery due to increased solvent strength.
Problem 3: Low Recovery of Purified Product
Q: After purification, my final yield is very low. How can I improve recovery?
A: Low recovery is typically due to aggregation and/or irreversible binding of the hydrophobic compound to surfaces.
-
Strategies to Improve Recovery:
-
Passivate Surfaces: Before use, rinse vials, autosampler needles, and tubing with a strong organic solvent (like acetonitrile or isopropanol) to minimize non-specific binding.
-
Optimize Mobile Phase: Using a stronger organic solvent in your mobile phase (e.g., adding 5-10% isopropanol to your acetonitrile) can improve the elution of highly retained, hydrophobic compounds.
-
Check for Precipitation: Ensure no precipitation is occurring in the collection tubes. If so, add a small amount of organic solvent (e.g., DMSO) to the tubes before collection.
-
Column Choice: If recovery issues persist, consider a column with a different stationary phase, such as one with a C4 or C8 chemistry, which is less hydrophobic than C18 and may reduce irreversible binding.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic DBCO-Amine Conjugate
This protocol provides a starting point for method development.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Sample Preparation:
-
Dissolve ~1-5 mg of the crude hydrophobic DBCO compound in 100 µL of DMSO.
-
Dilute with 400 µL of 50:50 Mobile Phase A:B until fully dissolved.
-
Filter through a 0.22 µm PTFE syringe filter.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at wavelengths relevant to your molecule (e.g., 254 nm for the DBCO moiety and another wavelength for the conjugated partner).
-
Gradient:
| Time (min) | % Mobile Phase B |
| :--- | :--- |
| 0.0 | 40 |
| 5.0 | 40 |
| 25.0 | 95 |
| 30.0 | 95 |
| 30.1 | 40 |
| 35.0 | 40 |
-
Post-Purification:
-
Collect fractions containing the desired peak.
-
Confirm product identity and purity using LC-MS.
-
Immediately freeze (lyophilize) or evaporate the solvent under reduced pressure to prevent degradation. For highly hydrophobic compounds, it may be necessary to combine fractions and perform a liquid-liquid extraction into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by drying and evaporation.
References
- 1. Novel Approaches to Label the Surface of S. aureus with DBCO for Click Chemistry-Mediated Deposition of Sensitive Cargo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to DBCO-Amine and Sulfo-DBCO-Amine for Bio-conjugation
In the realm of bioconjugation, particularly for applications in diagnostics, therapeutics, and life sciences research, the copper-free click chemistry reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an indispensable tool. This reaction offers high specificity and biocompatibility, avoiding the cellular toxicity associated with copper catalysts.[1] At the heart of this chemistry are reagents like Dibenzocyclooctyne (DBCO), which readily react with azide-functionalized molecules.
This guide provides a detailed comparison of two key amine-functionalized DBCO reagents: DBCO-Amine and its sulfonated counterpart, Sulfo-DBCO-Amine . Both reagents allow for the incorporation of the DBCO moiety onto molecules containing carboxylic acids or activated esters (e.g., NHS esters) via a stable amide bond.[2][3] The primary distinction lies in the addition of a sulfonic acid group (–SO₃H) to the sulfo-DBCO variant, a modification that profoundly impacts its physicochemical properties and utility in different experimental settings.
Physicochemical and Performance Comparison
The introduction of a sulfonate group is the single structural difference between the two molecules, but it leads to significant changes in performance, particularly regarding solubility.
| Property | DBCO-Amine | Sulfo-DBCO-Amine | Rationale & Significance |
| Molecular Weight | ~276.33 g/mol | ~427.47 g/mol | The addition of the sulfo group and its associated counterion increases the molecular weight. |
| Aqueous Solubility | Insoluble / Very Poor | Soluble | The highly polar sulfonate group makes Sulfo-DBCO-Amine readily soluble in water and aqueous buffers, eliminating the need for organic co-solvents. |
| Required Solvent | DMSO, DMF, DCM, THF | Water, DMSO, DMF | DBCO-Amine must first be dissolved in an organic solvent before being added to an aqueous reaction, which can be detrimental to sensitive proteins. |
| Reaction Environment | Requires organic co-solvent (e.g., DMSO) in aqueous buffers. | Fully aqueous environment. | Sulfo-DBCO-Amine is ideal for conjugations with biomolecules that are sensitive to, or may precipitate in the presence of, organic solvents. |
| Reaction Kinetics | High intrinsic reactivity. | High intrinsic reactivity. | A study measuring the SPAAC reaction kinetics of sulfo-DBCO-amine found it to be highly reactive, with significantly faster rate constants compared to larger, sterically hindered DBCO-antibody conjugates. |
| Cell Permeability | Higher (predicted) | Lower (predicted) | The hydrophobic nature of DBCO-Amine facilitates passage across lipid membranes. The negative charge and high polarity of the sulfonate group in Sulfo-DBCO-Amine are expected to significantly impede or prevent passive diffusion across cell membranes. |
| Primary Application | Labeling hydrophobic molecules; intracellular labeling; applications where organic solvents are tolerated. | Labeling water-soluble proteins (e.g., antibodies), peptides, and nucleic acids in purely aqueous media; cell-surface labeling. | The choice is primarily dictated by the solubility of the target molecule and the desired biological location of the label (intracellular vs. extracellular). |
Experimental Protocols: Labeling a Carboxyl-Containing Molecule
This section outlines a general protocol for conjugating DBCO-Amine or Sulfo-DBCO-Amine to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid) using EDC/NHS chemistry. The key difference is the initial reagent preparation step.
Materials:
-
Protein with accessible carboxyl groups
-
DBCO-Amine or Sulfo-DBCO-Amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction Buffer: Amine-free buffer such as MES buffer (pH 4.5-6.0) for carboxyl activation.
-
Quenching Buffer: e.g., Tris or glycine.
-
Purification column (e.g., size-exclusion chromatography).
-
Anhydrous DMSO (for DBCO-Amine protocol).
Protocol Steps:
-
Protein Preparation:
-
Dissolve the carboxyl-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free of extraneous amines or carboxylates.
-
-
DBCO Reagent Preparation (Critical Difference):
-
For DBCO-Amine: Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO.
-
For Sulfo-DBCO-Amine: Prepare a 10 mM stock solution by dissolving the reagent directly in the Reaction Buffer or deionized water.
-
-
Activation of Carboxyl Groups:
-
Add a 100-fold molar excess of EDC and NHS (or Sulfo-NHS for a fully aqueous reaction) to the protein solution.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups, forming reactive NHS esters.
-
-
Conjugation Reaction:
-
Immediately add a 10- to 20-fold molar excess of the prepared DBCO-Amine or Sulfo-DBCO-Amine stock solution to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Quenching:
-
(Optional) Stop the reaction by adding a quenching buffer (e.g., Tris to a final concentration of 50 mM) to react with any remaining activated esters.
-
-
Purification:
-
Remove excess, unreacted DBCO reagent and byproducts by running the reaction mixture through a suitable size-exclusion desalting column, equilibrating with a storage buffer like PBS.
-
-
Characterization:
-
The resulting DBCO-labeled protein is now ready for subsequent copper-free click reaction with an azide-modified molecule. The degree of labeling can be determined by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Visualizing Workflows and Concepts
Diagrams created with Graphviz help to clarify the selection process and experimental workflow.
Conclusion and Recommendations
The choice between DBCO-Amine and Sulfo-DBCO-Amine is straightforward and depends almost entirely on the experimental context, specifically the solubility of the target molecule and the intended biological application.
-
Choose Sulfo-DBCO-Amine for labeling water-soluble biomolecules like antibodies, peptides, and oligonucleotides in a purely aqueous system. Its high water solubility simplifies protocols, avoids the use of potentially denaturing organic solvents, and makes it the superior choice for modifying sensitive proteins and for applications restricted to the cell surface or extracellular environment.
-
Choose DBCO-Amine when working with more hydrophobic molecules or when labeling targets that are soluble in organic solvents. Its greater lipophilicity suggests it is the more suitable candidate for applications requiring the reagent to cross cell membranes for intracellular labeling, provided the cell type can tolerate the small amount of organic co-solvent (e.g., DMSO) required for its delivery.
By understanding these key differences, researchers can select the optimal reagent to ensure efficient, reliable, and successful conjugation for their specific needs in drug development, diagnostics, and fundamental research.
References
A Head-to-Head Comparison of Crosslinking Agents: DBCO-Amine vs. SMCC
In the landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of creating stable and functional protein conjugates, including antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison between two widely used heterobifunctional crosslinkers: DBCO-amine, a key player in copper-free click chemistry, and SMCC, a classical amine-to-thiol crosslinker. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific application.
Introduction to the Crosslinking Agents
DBCO-amine (Dibenzocyclooctyne-amine) is a bifunctional molecule featuring a strained cyclooctyne (DBCO) group and a primary amine. The primary amine allows for its covalent attachment to molecules containing carboxylic acids or activated esters (like NHS esters). The DBCO group then enables a highly specific and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group.[2] The NHS ester reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. The maleimide group then reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a stable thioether bond.[2] This chemistry is a well-established method for protein crosslinking.
Mechanism of Action
The fundamental difference between DBCO-amine and SMCC lies in their conjugation chemistries. DBCO-amine participates in a bioorthogonal "click" reaction, while SMCC follows a more traditional amine-to-thiol coupling pathway.
DBCO-amine Signaling Pathway
SMCC Signaling Pathway
Performance Comparison: Quantitative Data
A key differentiator between DBCO-amine and SMCC is the resulting conjugate's stability and homogeneity. While direct comparative quantitative data is sparse, the following tables summarize available data from studies on antibody-drug conjugates and other bioconjugates.
| Feature | DBCO-amine (via DBCO-NHS ester) | SMCC |
| Target Residues | Primary amines (for DBCO attachment), Azides (for conjugation)[1] | Primary amines, Thiols[2] |
| Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry" | NHS-ester reaction with amines, followed by maleimide reaction with thiols |
| Linkage Formed | Stable triazole ring | Thioether bond |
| Linkage Stability | Highly stable, resistant to hydrolysis and enzymatic cleavage. | Generally stable, but can be susceptible to retro-Michael addition (thiol exchange) in vivo, leading to payload loss. |
| Stoichiometry Control | Generally offers better control, leading to more homogeneous conjugates with a defined drug-to-antibody ratio (DAR). | Can result in a heterogeneous mixture of products with varying DARs. |
| Reaction Conditions | Mild, physiological conditions (pH ~7.4). | Two-step process often requiring different pH optima (pH 7-9 for NHS ester, pH 6.5-7.5 for maleimide). |
| Bioorthogonality | High. DBCO and azide groups are abiotic and do not cross-react with native functional groups. | Moderate. Maleimide can react with other thiols present in biological systems, such as glutathione. |
| Reaction Kinetics | Generally slower than maleimide-thiol reactions. | Maleimide-thiol reaction is typically faster than SPAAC. |
Table 1: Qualitative Comparison of DBCO-amine and SMCC Crosslinkers
| Parameter | DBCO-based Conjugation | SMCC-based Conjugation | Reference |
| Conjugation Yield | High yields can be achieved, with studies showing an average of 3.4 to 13.5 DBCO molecules per antibody depending on the starting material. Subsequent click reaction with an azide partner is reported to be efficient. | Can be efficient, but the maleimide group is susceptible to hydrolysis, which can reduce the yield of the final conjugate. | |
| Drug-to-Antibody Ratio (DAR) Homogeneity | Tends to produce more homogeneous conjugates. | Often results in a heterogeneous mixture of species with different DARs (e.g., DAR0, DAR2, DAR4, etc.), which can be characterized by techniques like Hydrophobic Interaction Chromatography (HIC). | |
| In Vivo Stability (Linkage Half-life) | The triazole linkage is considered highly stable in vivo. | The thioether linkage from SMCC has a reported plasma half-life of approximately 7 days for some antibody-drug conjugates. However, it is susceptible to retro-Michael addition, leading to premature drug release. |
Table 2: Quantitative Performance Metrics of DBCO-amine and SMCC in Bioconjugation
Experimental Protocols
Detailed methodologies for antibody conjugation using DBCO-NHS ester (as a means to introduce DBCO-amine functionality) and SMCC are provided below.
Experimental Workflow: Antibody Conjugation
Protocol 1: Antibody Conjugation using DBCO-NHS Ester
Materials:
-
Antibody in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester dissolved in DMSO
-
Azide-functionalized payload
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers and stabilizers. Adjust the antibody concentration to 1-10 mg/mL in PBS, pH 7.4.
-
Activation of Antibody with DBCO-NHS Ester:
-
Add a 20 to 30-fold molar excess of DBCO-NHS ester (from a 10 mM stock in DMSO) to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Quenching:
-
Add a small volume of 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of DBCO-labeled Antibody:
-
Remove excess DBCO-NHS ester and quenching reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) equilibrated with PBS, pH 7.4.
-
-
Copper-Free Click Reaction:
-
Add a 2 to 4-fold molar excess of the azide-functionalized payload to the purified DBCO-labeled antibody.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final antibody-drug conjugate using an appropriate chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography) to remove unreacted payload.
-
Protocol 2: Antibody Conjugation using SMCC
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC dissolved in an organic solvent (e.g., DMSO)
-
Thiol-containing payload
-
Quenching reagent (e.g., cysteine)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody in a concentration of 5-10 mg/mL in PBS, pH 7.2-7.5.
-
Activation of Antibody with SMCC:
-
Add a 5 to 10-fold molar excess of SMCC (from a stock solution in DMSO) to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Purification of Maleimide-activated Antibody:
-
Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation with Thiol-Payload:
-
Immediately add the thiol-containing payload to the purified maleimide-activated antibody. A 1.5 to 5-fold molar excess of the payload is commonly used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching reagent such as cysteine to cap any unreacted maleimide groups.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate chromatography method to remove unreacted payload and quenching reagent.
-
Conclusion
Both DBCO-amine and SMCC are effective crosslinking agents with distinct advantages and disadvantages. The choice between them should be guided by the specific requirements of the application.
DBCO-amine , through copper-free click chemistry, offers superior stability of the resulting conjugate and better control over the stoichiometry, leading to more homogeneous products. This makes it an excellent choice for applications where in vivo stability is critical, such as the development of therapeutic ADCs. The bioorthogonality of the reaction also minimizes side reactions with other biomolecules.
SMCC represents a well-established and cost-effective method for bioconjugation. It is a reliable choice for many applications, particularly for in vitro diagnostic assays or when the potential for in vivo instability is not a major concern. However, the potential for heterogeneity in the final product and the susceptibility of the thioether bond to retro-Michael addition are important considerations for therapeutic applications.
For researchers and drug developers aiming to create highly stable and well-defined bioconjugates, the DBCO-amine approach presents a compelling and often superior alternative to traditional maleimide-based methods.
References
A Comparative Kinetic Analysis of DBCO-Amine and Other Cycloalkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For researchers, scientists, and drug development professionals, the choice of bioorthogonal ligation chemistry is pivotal for experimental success. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out as a premier tool for bioconjugation, enabling the covalent modification of biomolecules in living systems without the need for cytotoxic copper catalysts.[1][2][3] The reaction's driving force is the ring strain of cyclooctynes, which facilitates a [3+2] cycloaddition with azides to create a stable triazole linkage.[2]
Dibenzocyclooctyne (DBCO) and its derivatives, such as DBCO-amine, are among the most frequently used cycloalkynes for SPAAC due to their high reactivity and stability.[4] However, the kinetic performance of a cyclooctyne is a critical parameter that dictates its suitability for a specific application, particularly when labeling low-abundance biomolecules or monitoring rapid biological processes. This guide provides an objective comparison of the reaction kinetics of DBCO with other common cycloalkynes, supported by experimental data and detailed protocols.
Comparative Efficacy: A Quantitative Look at Reaction Kinetics
The reactivity of different cycloalkynes is quantified by their second-order rate constants (k₂). A higher k₂ value signifies a faster reaction. The selection of a cyclooctyne can significantly influence the kinetics and success of a SPAAC reaction, with factors like ring strain, steric hindrance, and electronic effects playing crucial roles. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with a model azide (benzyl azide, unless otherwise specified).
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Notes |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.1 - 0.34 | One of the most common and reactive cyclooctynes. The amine moiety in DBCO-amine allows for further functionalization. |
| Bicyclononyne | BCN | ~0.07 - 0.14 | Slightly less reactive than DBCO but still offers favorable rates for many applications. |
| Dibenzocyclooctynol | DIBO | ~0.17 | A DBCO derivative. |
| Keto-DIBO | - | ~3.5 | Oxidation of DIBO's alcohol to a ketone increases the reaction rate by 3.5 to 7-fold. |
| Difluorinated Cyclooctyne | DIFO | ~0.076 | Fluorination can modulate reactivity. |
| Biarylazacyclooctynone | BARAC | ~0.96 | Exhibits very fast kinetics but is known to be unstable. |
Experimental Protocols: Measuring Reaction Kinetics
Accurate determination of reaction kinetics is essential for comparing the efficacy of different SPAAC reagents. Common methodologies include Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectrophotometry.
Protocol: Kinetic Analysis using ¹H NMR Spectroscopy
This method allows for real-time monitoring of both reactant consumption and product formation.
1. Materials:
-
Cyclooctyne (e.g., DBCO-amine)
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes and spectrometer
2. Procedure:
-
Stock Solution Preparation: Prepare individual stock solutions of the cyclooctyne, azide, and the internal standard in the chosen deuterated solvent.
-
Reaction Initiation: In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant).
-
Data Acquisition:
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.
-
-
Data Processing:
-
For each spectrum, integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
3. Kinetic Analysis:
-
For a second-order reaction with equal initial concentrations of reactants ([A]₀ = [B]₀), plot 1/[A]t versus time. The slope of the resulting linear plot will be the second-order rate constant, k₂.
-
Alternatively, under pseudo-first-order conditions (where one reactant is in large excess, e.g., >10-fold), plot the natural logarithm of the limiting reactant's concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess.
Visualizing the Process
Diagrams created using Graphviz can help visualize the reaction mechanism and experimental workflows.
Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for determining SPAAC kinetics using NMR spectroscopy.
Conclusion
The selection of an appropriate cyclooctyne is a critical determinant for the successful application of SPAAC in bioconjugation and related fields. DBCO stands as a robust and highly reactive option, offering rapid kinetics suitable for a wide array of applications, from live-cell imaging to drug delivery. While alternatives like BCN provide viable, albeit slightly slower, reaction rates, other cyclooctynes such as BARAC offer superior kinetics at the cost of stability. For applications demanding exceptionally fast reactions, modified cyclooctynes like keto-DIBO present a compelling option. Ultimately, the choice of reagent should be guided by a balance between reaction speed, stability, and the specific demands of the biological system under investigation.
References
A Comparative Guide to Copper-Free Click Chemistry: The Advantages of DBCO-Amine in Bioconjugation
In the landscape of bioconjugation, the ability to covalently link molecules with high specificity and efficiency in complex biological environments is paramount for advancing research, diagnostics, and therapeutics. "Click chemistry" has emerged as a powerful toolkit for this purpose, with the copper-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering significant advantages, particularly when employing Dibenzocyclooctyne (DBCO) reagents like DBCO-amine. This guide provides an objective comparison of DBCO-based copper-free click chemistry with its primary alternatives—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Inverse Electron-Demand Diels-Alder (iEDDA) reactions—supported by quantitative data and detailed experimental protocols.
At a Glance: A Quantitative Comparison of Leading Bioconjugation Chemistries
The choice of a bioconjugation strategy often involves a trade-off between reaction speed, biocompatibility, and the nature of the reactants. The following table summarizes key quantitative parameters for SPAAC (with DBCO), CuAAC, and iEDDA to facilitate an informed decision.
| Feature | SPAAC (DBCO-Azide) | CuAAC (Terminal Alkyne-Azide) | iEDDA (TCO-Tetrazine) |
| Biocompatibility | High (Copper-free)[1] | Lower (Requires cytotoxic copper catalyst)[1] | High (Catalyst-free)[2] |
| Second-Order Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹[3] | 10 - 100 M⁻¹s⁻¹ (with 20 µM Cu(I))[4] | >10³ M⁻¹s⁻¹ |
| Reaction Yield | High to quantitative | High to quantitative under optimized conditions | Very high, often near-quantitative |
| Linkage Stability | High (Stable triazole ring) | High (Stable triazole ring) | High (Stable dihydropyridazine bond) |
| Side Reactions | Minimal; some cyclooctynes may react with thiols | Potential for oxidative damage to biomolecules from reactive oxygen species generated by copper. | Minimal under physiological conditions |
| Reagent Accessibility | DBCO reagents are commercially available but can be more expensive than simple alkynes. | Simple terminal alkynes and copper catalysts are readily available and generally less expensive. | TCO and tetrazine reagents can be complex and costly to synthesize. |
| Steric Hindrance Sensitivity | Can be more sensitive to steric hindrance compared to CuAAC due to the bulky nature of DBCO. | Generally tolerant of steric bulk, though extreme hindrance can slow the reaction. | Less sensitive to steric hindrance in many cases. |
Reaction Mechanisms and Workflows
Understanding the underlying chemical principles and experimental steps is crucial for the successful implementation of these bioconjugation techniques.
Copper-Free Click Chemistry (SPAAC) with DBCO-Amine
SPAAC utilizes the inherent ring strain of cyclooctynes, such as DBCO, to react with azides without the need for a catalyst. This bioorthogonal reaction is highly specific and proceeds efficiently in aqueous buffers, making it ideal for live-cell imaging and in vivo applications.
Experimental Protocol: Protein Labeling with DBCO-NHS Ester and Azide-Molecule
This two-step protocol first involves the activation of an amine-containing protein with a DBCO-NHS ester, followed by the copper-free click reaction with an azide-functionalized molecule.
Part 1: Activation of Protein with DBCO-NHS Ester
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.
-
Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final DMSO concentration should be below 20%.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Quenching (Optional): Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.
-
Purification: Remove unreacted DBCO-NHS ester using a desalting column or dialysis.
Part 2: Copper-Free Click Reaction
-
Prepare Azide-Molecule: Dissolve the azide-functionalized molecule in a compatible buffer.
-
Click Reaction: Mix the purified DBCO-activated protein with a 2-4 fold molar excess of the azide-molecule.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Analysis and Purification: The final conjugate can be analyzed by SDS-PAGE and purified by chromatography if necessary.
Alternative Bioconjugation Chemistries
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and versatile reaction between a terminal alkyne and an azide, catalyzed by copper(I). While generally faster than SPAAC, the requirement for a copper catalyst can be a significant drawback in biological applications due to its cytotoxicity.
Experimental Protocol: Antibody-Drug Conjugation (ADC) via CuAAC
-
Prepare Stock Solutions: Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), a stabilizing ligand like THPTA (e.g., 200 mM in water), sodium ascorbate (e.g., 100 mM in water), the azide-modified drug, and the alkyne-modified antibody.
-
Catalyst Complex Formation: Mix CuSO₄ and THPTA in a 1:2 molar ratio to form the Cu(I) complex.
-
Conjugation Reaction: In a reaction tube, combine the antibody solution with the azide-modified drug (typically a 1:4 to 1:10 molar ratio). Add the Cu(I)/THPTA complex and then sodium ascorbate to initiate the reaction.
-
Incubation: Incubate at room temperature for 30-60 minutes, protecting from light.
-
Purification: Purify the ADC using size-exclusion chromatography or other suitable methods to remove unreacted reagents.
Inverse Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), is one of the fastest bioorthogonal reactions known. It is highly specific and proceeds rapidly at low concentrations without a catalyst, making it excellent for in vivo applications where speed is critical.
Experimental Protocol: Fluorescent Labeling of Proteins via iEDDA
-
Prepare TCO-Modified Protein: Modify the protein with a TCO-NHS ester, similar to the DBCO-NHS ester protocol, to introduce the TCO moiety. Purify the TCO-labeled protein.
-
Prepare Tetrazine-Fluorophore: Dissolve the tetrazine-conjugated fluorophore in a suitable solvent like DMSO.
-
Labeling Reaction: Add the tetrazine-fluorophore to the TCO-modified protein solution. The reaction is often very fast and can be monitored by fluorescence.
-
Analysis: The fluorescently labeled protein can be analyzed by fluorescence spectroscopy and SDS-PAGE.
Conclusion: The Ascendancy of Copper-Free Click Chemistry with DBCO-Amine
For a wide range of applications in biological research and drug development, copper-free click chemistry using DBCO-amine and other DBCO derivatives offers an optimal balance of efficiency, specificity, and biocompatibility. While CuAAC may provide faster kinetics in some in vitro settings, the inherent cytotoxicity of the copper catalyst is a significant limitation for live-cell and in vivo studies. The iEDDA reaction, although exceptionally fast, can be limited by the availability and cost of the specialized tetrazine and TCO reagents.
The commercial availability of a variety of DBCO-amine derivatives, their excellent stability, and the bioorthogonality of the SPAAC reaction make this approach a robust and reliable choice for researchers. The ability to perform highly specific covalent modifications in complex biological media without perturbing the system under study underscores the significant advantages of copper-free click chemistry with DBCO-amine for the development of next-generation bioconjugates.
References
A Comparative Guide to the Characterization of Dbco-Amine Labeled Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dibenzocyclooctyne (Dbco)-amine labeled Antibody-Drug Conjugates (ADCs) with other common ADC platforms, supported by experimental data and detailed methodologies. The aim is to equip researchers with the necessary information to make informed decisions in the design and characterization of next-generation targeted therapeutics.
Introduction to ADC Conjugation Chemistries
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the method used to attach the cytotoxic payload to the monoclonal antibody (mAb). The choice of conjugation chemistry influences key quality attributes such as the drug-to-antibody ratio (DAR), stability, and homogeneity of the final product. This guide focuses on the characterization of ADCs prepared using Dbco-amine, a cornerstone of bioorthogonal click chemistry, and compares its performance with established methods like thiol-maleimide and lysine conjugation.
Dbco-amine utilizes a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is highly specific and proceeds efficiently under mild, physiological conditions without the need for a toxic copper catalyst.[1] This bioorthogonality minimizes side reactions and preserves the integrity of the antibody. In contrast, traditional methods such as thiol-maleimide chemistry, which targets cysteine residues, and lysine conjugation, which targets lysine residues, can sometimes lead to less stable conjugates or heterogeneous products.[2][3]
Comparative Analysis of ADC Characteristics
The selection of a conjugation strategy has a profound impact on the physicochemical properties and in vivo behavior of an ADC. This section provides a comparative summary of key characterization data for ADCs prepared via Dbco-amine, thiol-maleimide, and lysine conjugation.
Table 1: Physicochemical Characterization of ADCs
| Parameter | Dbco-Amine (SPAAC) | Thiol-Maleimide (Cysteine) | Lysine |
| Average DAR | Highly controllable (typically 2 or 4) | Controllable (typically 2, 4, or 8) | Heterogeneous mixture (DAR 0-8) |
| DAR Distribution | Narrow, more homogeneous species | Defined peaks for each DAR species | Broad, heterogeneous population |
| Aggregation (%) | Generally low, dependent on payload hydrophobicity | Can be higher due to increased hydrophobicity | Variable, can be influenced by high DAR species |
| Stability (in serum) | High, stable triazole linkage | Variable, potential for retro-Michael reaction leading to deconjugation. N-aryl maleimides show improved stability over N-alkyl maleimides. | Generally stable amide bond |
| Conjugation Efficiency | High | High | Moderate to High |
Table 2: In Vivo Performance Comparison
| Parameter | Dbco-Amine (SPAAC) | Thiol-Maleimide (Cysteine) | Lysine |
| Biodistribution | Favorable, hydrophobicity of Dbco moiety can influence uptake. | Can be affected by maleimide reactivity with serum proteins like albumin. | Can be influenced by changes in overall charge and hydrophobicity. |
| Complement Activation | Can induce complement activation, particularly with higher degrees of modification. | Can induce complement activation, with a significant contribution from the alternative pathway. | Less data available on direct comparison. |
| Efficacy | Potentially improved due to homogeneity and stability. | Established efficacy, but deconjugation can impact therapeutic window. | Proven efficacy, but heterogeneity can lead to batch-to-batch variability. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a cornerstone technique for characterizing ADCs, separating species based on their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the ADC, allowing for the separation of species with different DARs.
Protocol:
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar HIC column.
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 6.95.
-
Mobile Phase B: 20 mM sodium phosphate, pH 6.95, containing 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm (for the antibody) and at the drug's characteristic wavelength.
-
Calculation of Average DAR: The average DAR is calculated from the relative peak areas of the different drug-loaded species using the following formula: Average DAR = Σ (% Peak Area of DARn * n) / Σ (% Peak Area of DARn) where 'n' is the number of drugs conjugated.
Analysis of Aggregation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of high molecular weight species (aggregates) and fragments.
Protocol:
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent SEC column.
-
Mobile Phase: 100 mM sodium phosphate, 250 mM sodium chloride, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: The percentage of aggregate is determined by integrating the peak area of the high molecular weight species relative to the total peak area of all species.
Purity and Heterogeneity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for assessing the purity and heterogeneity of ADCs, often after reduction of the antibody to separate the light and heavy chains.
Protocol:
-
Sample Preparation (for reduced analysis): Reduce the ADC (1 mg/mL) with 10 mM dithiothreitol (DTT) at 37°C for 30 minutes.
-
Column: ZORBAX 300SB-C8 (4.6 mm x 150 mm, 5 µm) or a similar C8 reversed-phase column.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm and the drug's specific wavelength.
Intact Mass Analysis by Mass Spectrometry (MS)
High-resolution mass spectrometry provides a precise measurement of the intact ADC mass, confirming the identity of different drug-loaded species and allowing for the calculation of the average DAR.
Protocol:
-
Sample Preparation: Desalt the ADC sample using a suitable method (e.g., buffer exchange spin column).
-
Liquid Chromatography (optional but recommended for desalting): Use a short reversed-phase or size-exclusion column with a volatile mobile phase like ammonium acetate.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.
-
Ionization: Electrospray ionization (ESI) under native or denaturing conditions.
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of each ADC species. The average DAR can be calculated from the relative intensities of the different species.
Visualizing Workflows and Pathways
Dbco-Amine ADC Conjugation and Characterization Workflow
Caption: Workflow for Dbco-Amine ADC synthesis and characterization.
Comparison of ADC Conjugation Chemistries
Caption: Advantages and disadvantages of common ADC conjugation chemistries.
Conclusion
The characterization of Dbco-amine labeled ADCs reveals a highly controlled and homogeneous product with favorable stability, which are critical attributes for a successful therapeutic. While traditional methods like thiol-maleimide and lysine conjugation have a proven track record, the bioorthogonality of the Dbco-amine approach offers significant advantages in terms of product consistency and potentially improved in vivo performance. The choice of conjugation chemistry is a critical decision in ADC development, and a thorough understanding of the characterization profile of each platform is essential for advancing safe and effective cancer therapies.
References
- 1. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of the Triazole Linkage from DBCO-Amine
For researchers, scientists, and drug development professionals, the stability of the chemical linkage in a bioconjugate is of paramount importance. The strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) derivative, such as DBCO-amine, and an azide has become a cornerstone of bioorthogonal chemistry. This reaction yields a stable triazole linkage, crucial for applications ranging from fluorescent labeling to the construction of antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the triazole linkage's stability with other alternatives, supported by available data and detailed experimental protocols for its assessment.
The reaction between DBCO-amine and an azide-functionalized molecule proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, forming a stable triazole product.[1] This triazole linkage is widely reported to be highly stable over the long term.[2][3]
Comparative Stability of Bioorthogonal Linkages
While direct quantitative comparisons of the stability of different bioorthogonal linkages under identical conditions are not extensively available in the literature, a qualitative and semi-quantitative assessment can be made based on existing studies. The triazole linkage formed via SPAAC is consistently highlighted for its exceptional stability.
| Linkage Type | Bioorthogonal Reaction | Reaction Rate | Stability | Key Considerations |
| Triazole | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Fast | Highly Stable under physiological conditions (pH 7-9), at temperatures from 4-37°C, and in biological media.[2][4] | The DBCO precursor can be sensitive to acidic conditions (pH < 5) and some reducing agents. |
| Oxime | Oxime Ligation | Moderate | Reversible under certain acidic conditions. Generally stable at neutral pH. | The reaction kinetics are often slower than SPAAC and may require a catalyst. |
| Thioether | Thiol-Maleimide Addition | Fast | Stable , but the maleimide ring can undergo hydrolysis at higher pH, and the linkage can be susceptible to exchange with other thiols. | Potential for off-target reactions with endogenous thiols. |
| Dihydropyridazine | Inverse-Electron-Demand Diels-Alder (IEDDA) | Very Fast | Generally Stable , though the stability can be influenced by the specific tetrazine and dienophile used. | Some tetrazines may have limited stability in aqueous media. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of a triazole linkage in a specific bioconjugate, a detailed experimental protocol is essential. The following is a comprehensive methodology for evaluating the stability under various stress conditions.
Objective:
To determine the stability of a triazole-linked bioconjugate (e.g., a protein-small molecule conjugate) under different pH and temperature conditions over time.
Materials:
-
Triazole-linked bioconjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Carbonate-bicarbonate buffer, pH 9.0
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with UV detector
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Incubators set to 4°C, 25°C, and 37°C
-
Microcentrifuge tubes
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the stability of a triazole-linked bioconjugate.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the bioconjugate in a suitable storage buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Prepare the different pH buffers: citrate (pH 5.0), PBS (pH 7.4), and carbonate-bicarbonate (pH 9.0).
-
-
Incubation Setup:
-
For each pH condition, dilute the bioconjugate stock solution to a final concentration of 0.5-1 mg/mL in the respective buffer.
-
Aliquot the solutions into microcentrifuge tubes for each time point and temperature.
-
Place the aliquots in incubators set at 4°C, 25°C, and 37°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one aliquot from each condition.
-
If not analyzed immediately, store the samples at -80°C.
-
-
HPLC Analysis:
-
Method: Use a reverse-phase HPLC (RP-HPLC) method to separate the intact bioconjugate from potential degradation products.
-
Column: C4 or C18 column suitable for protein or large molecule separation.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from 5-95% B over 30 minutes.
-
Detection: UV at 280 nm (for protein) and a wavelength specific to the conjugated molecule if applicable.
-
-
Analysis: Quantify the peak area of the intact bioconjugate at each time point. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
-
LC-MS Analysis:
-
Method: Use a high-resolution mass spectrometer to confirm the identity of the peaks observed in the HPLC analysis.
-
LC conditions: Similar to the HPLC method, but using formic acid instead of TFA in the mobile phases for better MS compatibility.
-
MS analysis: Perform intact mass analysis to confirm the presence of the full-length bioconjugate and to identify the masses of any degradation products. Fragmentation of the bioconjugate would result in species with lower molecular weights.
-
-
-
Data Analysis:
-
Plot the percentage of the remaining intact bioconjugate (based on HPLC peak area) against time for each condition.
-
Determine the degradation rate and, if possible, calculate the half-life (t½) of the bioconjugate under each condition.
-
Visualizing the Triazole Linkage Formation
The stability of the triazole linkage is rooted in its chemical structure, formed through the SPAAC reaction.
Caption: Formation of a stable triazole linkage via SPAAC reaction.
Conclusion
References
Confirming Success: A Comparative Guide to Analytical Techniques for DBCO-Amine Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," has become a vital tool for this purpose. This copper-free reaction, often utilizing a dibenzocyclooctyne (DBCO) group reacting with an azide, creates a stable triazole linkage under biocompatible conditions.[1][2] DBCO-amine is a key reagent, allowing for the introduction of the DBCO moiety onto molecules like proteins or peptides through its amine-reactive group.[3][4]
Once the conjugation reaction is performed, confirming its success is a critical next step. A variety of analytical techniques can be employed to verify the formation of the desired conjugate, assess its purity, and quantify the efficiency of the reaction. This guide provides an objective comparison of the most common analytical techniques, complete with experimental protocols and data presentation, to aid in the selection of the most appropriate method for your specific application.
Comparison of Key Analytical Techniques
Choosing the right analytical technique depends on the nature of the molecules being conjugated (e.g., proteins, small molecules, oligonucleotides), the information required, and the available instrumentation. The table below summarizes the key characteristics of common methods used to confirm DBCO-azide conjugation.
| Technique | Information Provided | Sample Type | Sensitivity | Throughput | Key Advantage |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, confirming covalent bond formation.[5] | Proteins, Peptides, Oligonucleotides, Small Molecules | High | Low-Medium | Provides unambiguous confirmation of conjugate mass. |
| HPLC | Purity of the conjugate, separation from starting materials, and quantification. | Small Molecules, Peptides, Proteins | Medium-High | High | Excellent for assessing purity and isolating the final product. |
| SDS-PAGE | Increase in molecular weight (band shift) for protein conjugates. | Proteins, Large Peptides | Medium | High | Simple, rapid, and widely accessible method for visualizing protein conjugation. |
| UV-Vis Spectroscopy | Monitors the consumption of DBCO reactant (absorbance at ~309 nm). | DBCO-containing molecules | Low-Medium | High | Useful for real-time reaction monitoring and calculating the degree of labeling. |
| FTIR Spectroscopy | Disappearance of the azide peak (~2100 cm⁻¹) and appearance of new amide/triazole peaks. | Small Molecules, Modified Surfaces | Low | Medium | Directly confirms changes in specific chemical bonds. |
| ¹H NMR Spectroscopy | Confirms the chemical structure of the conjugate by showing characteristic proton shifts. | Small Molecules, Modified Polymers | Low | Low | Provides detailed structural information of the final product. |
Experimental Workflows & Chemical Principles
The successful confirmation of a DBCO-amine conjugation typically follows a logical workflow, from the initial reaction to purification and final analysis. The process involves two key steps: first, functionalizing a molecule with DBCO using a reagent like DBCO-NHS ester, and second, the "click" reaction of the DBCO-tagged molecule with an azide-tagged partner.
Caption: General reaction scheme for a two-step DBCO conjugation process.
Following the reaction, a systematic analytical approach is crucial to verify the outcome.
Caption: A typical analytical workflow for confirming DBCO-azide conjugation.
Detailed Methodologies and Data Interpretation
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio of ions. For conjugation analysis, a successful reaction is confirmed by a mass increase in the final product that corresponds to the mass of the attached molecule and linker. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is particularly useful for large molecules like proteins, while LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for analyzing complex reaction mixtures.
Experimental Protocol (General for Protein Conjugates):
-
Prepare the purified conjugate sample at a concentration of approximately 1 mg/mL.
-
For MALDI-TOF, mix 1 µL of the sample with 1 µL of a suitable matrix solution (e.g., sinapinic acid).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.
-
Acquire the mass spectrum in the appropriate mass range.
-
For LC-MS, inject the sample onto an appropriate LC column (e.g., C4 for proteins) and elute with a gradient. The eluent is directly introduced into the mass spectrometer for analysis.
Data Interpretation:
-
Successful Conjugation: The appearance of a new peak with a molecular weight equal to the sum of the starting biomolecule and the attached DBCO-reagent.
-
Incomplete Reaction: Presence of a peak corresponding to the unconjugated starting material.
-
Multiple Conjugations: A distribution of peaks, each separated by the mass of the attached moiety, indicating species with one, two, or more additions.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase. In reverse-phase HPLC (RP-HPLC), a nonpolar stationary phase is used, and more hydrophobic molecules are retained longer. A successful conjugation typically results in a product that is more hydrophobic than at least one of the starting materials, leading to a different retention time.
Experimental Protocol:
-
Equilibrate an appropriate HPLC column (e.g., C18 for small molecules/peptides, C4 for proteins) with the initial mobile phase (e.g., water with 0.1% TFA).
-
Dissolve the reaction mixture in a suitable solvent.
-
Inject the sample into the HPLC system.
-
Elute the components using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA).
-
Monitor the elution profile using a UV detector, typically at 220 nm (for peptide bonds) and ~309 nm (for the DBCO group).
Data Interpretation:
-
Successful Conjugation: The appearance of a new peak with a distinct retention time compared to the starting materials. The disappearance or reduction in the area of the reactant peaks also indicates reaction progress.
-
Purity Assessment: The relative area of the product peak compared to all other peaks provides an estimate of the conjugate's purity.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Principle: SDS-PAGE separates proteins based on their molecular weight. When a protein is conjugated to another molecule (like an oligonucleotide or PEG linker), its total molecular weight increases. This increase results in slower migration through the gel, causing a visible "band shift" to a higher position compared to the unconjugated protein.
Experimental Protocol:
-
Mix the protein conjugate sample with a loading buffer (containing SDS) and heat if necessary (unless analyzing non-covalently linked structures).
-
Load the sample, along with the unconjugated protein control and a molecular weight marker, onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel using an appropriate buffer system until the dye front reaches the bottom.
-
Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the protein bands. If one of the conjugated partners is fluorescent or is DNA, specific stains like Syber Gold can be used.
Data Interpretation:
-
Successful Conjugation: The band corresponding to the conjugate will appear higher on the gel (i.e., at a higher molecular weight) than the band for the unconjugated protein.
-
Incomplete Reaction: A band at the original, unconjugated protein's position will still be visible.
UV-Vis Spectroscopy
Principle: This technique measures the absorbance of light by a sample. The DBCO group has a characteristic absorbance maximum around 309 nm. As the SPAAC reaction proceeds, the DBCO is consumed, and this absorbance decreases. This property can be used to monitor the reaction in real-time or to calculate the degree of labeling (DOL) of a purified conjugate.
Experimental Protocol (for Degree of Labeling):
-
Purify the DBCO-labeled protein to remove any unreacted DBCO reagent.
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and 309 nm (for DBCO).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the DBCO's absorbance at 280 nm.
-
Calculate the concentration of DBCO using its molar extinction coefficient (ε ≈ 12,000 M⁻¹cm⁻¹ at 309 nm).
-
The DOL is the molar ratio of DBCO to protein.
Data Interpretation:
-
Reaction Monitoring: A time-dependent decrease in the absorbance at 309 nm indicates that the reaction is proceeding.
-
Degree of Labeling: The calculated DOL provides a quantitative measure of the average number of DBCO molecules conjugated per protein molecule.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. DBCO-amine | CAS: 1255942-06-3 | AxisPharm [axispharm.com]
- 5. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DBCO-Amine TFA: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step procedure for the safe disposal of DBCO-amine TFA (Dibenzocyclooctyne-amine trifluoroacetic acid salt), a reagent commonly used in bioconjugation and click chemistry. The trifluoroacetic acid (TFA) salt component of this compound necessitates its classification and handling as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety Goggles or Face Shield |
| Chemical-Resistant Gloves (e.g., Nitrile) |
| Laboratory Coat |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Core Disposal Protocol
This compound is classified as hazardous chemical waste primarily due to its trifluoroacetic acid content. TFA is corrosive and poses a threat to aquatic life. Therefore, under no circumstances should this compound or its solutions be disposed of down the drain.
The recommended procedure for the disposal of this compound is through a licensed hazardous waste management service. The following steps outline the process for collecting and preparing the waste for pickup.
Step 1: Waste Segregation and Collection
-
Designate a Specific Waste Container: Use a dedicated, chemically resistant container for the collection of solid this compound and any solutions containing this compound. The container must be in good condition, with a secure, leak-proof lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Label the Container Clearly: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "Dibenzocyclooctyne-amine trifluoroacetic acid salt." Include the approximate concentration if it is in solution.
-
Segregate from Incompatible Materials: Store the this compound waste away from incompatible chemicals. Due to the acidic nature of the TFA salt, it should be segregated from strong bases and oxidizing agents.
Step 2: Handling of Spills
In the event of a small spill, it should be cleaned up immediately while wearing appropriate PPE.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit to absorb the spilled material.
-
Collect the Absorbed Waste: Carefully scoop the absorbed waste into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. Dispose of all cleaning materials as hazardous waste.
Step 3: Awaiting Professional Disposal
-
Store the Waste Container Securely: Keep the sealed and labeled hazardous waste container in a designated, secondary containment area within the laboratory until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Arrange for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.
Chemical Compatibility and Hazard Profile
A summary of the key chemical properties and hazards of this compound is provided below.
| Property | Description |
| Appearance | Typically a solid. |
| Key Hazards | Corrosive (due to TFA), skin and eye irritant.[1] Harmful to aquatic life with long-lasting effects. |
| pH Sensitivity | The DBCO moiety is sensitive to acidic conditions (pH < 5) and can undergo rearrangement in strong acids.[2][3] |
| Incompatibilities | Strong bases, strong oxidizing agents, and azides (intended reaction partner). |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling Dbco-amine tfa
Essential Safety and Handling Guide for Dbco-amine tfa
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (Trifluoroacetate salt). The primary hazards associated with this compound are related to the trifluoroacetate (TFA) counter-ion. Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns and eye damage.[1][2] While the salt form is generally less hazardous than the pure acid, it must be handled with appropriate caution.[1]
Quantitative Safety Data
While specific occupational exposure limits have not been established for this compound, the data for its trifluoroacetate component are critical for safe handling.
| Parameter | Value/Information | Source |
| Synonyms for TFA | Trifluoroethanoic acid, Perfluoroacetic acid | [1] |
| Primary Hazards | Corrosive, Irritant | [1] |
| Routes of Entry | Inhalation, ingestion, skin/eye contact | |
| Incompatibilities | Strong oxidizing agents, bases, reducing agents, acids, hydrides, and some metals |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to ensure personnel safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standard are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes. | To protect eyes from splashes and corrosive effects of the TFA salt. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. A flame-resistant or 100% cotton lab coat should be worn. Closed-toe shoes and long pants are mandatory. | To prevent skin contact, which can cause burns and irritation. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator may be required. | To prevent irritation of the respiratory tract. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Preparation
-
Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible.
-
Assemble Materials: Gather all necessary equipment and reagents before commencing the experiment.
Handling the Compound
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated work area.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust or airborne particles. Use caution to avoid creating dust.
-
Preparing Solutions: If preparing a solution, slowly add the this compound to the solvent.
Post-Handling Procedures
-
Decontamination: Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Caption: Operational workflow for handling this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Disposal
-
Waste Segregation: Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Absorbents, gloves, and other contaminated materials should also be collected in a sealed, labeled container and disposed of as hazardous waste.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Do not reuse empty containers.
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal.
Caption: Disposal plan for waste containing this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
